4-(2-Pyrrolidinoethyl)piperidine
Description
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRHLSCWWMNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304569 | |
| Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14759-08-1 | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14759-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 166304 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14759-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine, 4-[2-(1-pyrrolidinyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Pyrrolidinoethyl)piperidine (CAS: 14759-08-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(2-Pyrrolidinoethyl)piperidine, a heterocyclic amine with potential applications in pharmaceutical research and development. The piperidine and pyrrolidine moieties are significant scaffolds in the design of biologically active compounds.[1][2][3][4][5]
Core Physicochemical Properties
This compound is a diamine compound featuring both a piperidine and a pyrrolidine ring linked by an ethyl chain. Its core physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 14759-08-1 | [6][7] |
| Molecular Formula | C₁₁H₂₂N₂ | [6][7][8] |
| Molecular Weight | 182.31 g/mol | [7][8] |
| Boiling Point | 252.8 °C at 760 mmHg | [6] |
| Density | 0.93 g/cm³ | [6] |
| Flash Point | 90.3 °C | [6] |
| Physical Form | Solid / Powder | |
| InChI Key | LLCRHLSCWWMNEC-UHFFFAOYSA-N | |
| SMILES | C1CCN(C1)CCC2CCNCC2 |
Synthesis and Experimental Protocols
The synthesis of 4-(2-aminoethyl)piperidine scaffolds can be achieved through various organic chemistry routes.[2][9][10][11][12][13] A common and effective method for synthesizing the target compound involves the reductive amination of a piperidine-derived aldehyde with pyrrolidine.
Experimental Protocol: Reductive Amination
This protocol describes a plausible method for the synthesis of this compound from 2-(piperidin-4-yl)acetaldehyde and pyrrolidine.
Materials:
-
2-(Piperidin-4-yl)acetaldehyde
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-(piperidin-4-yl)acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: Add pyrrolidine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product using column chromatography on silica gel to obtain the final product, this compound.
Caption: Synthetic workflow for this compound via reductive amination.
Spectroscopic Data Analysis
While specific, verified spectroscopic data for CAS 14759-08-1 is not widely published, a detailed NMR study has been conducted on the closely related precursor, 4-(1-pyrrolidinyl)piperidine (4-pypp).[14] The data from this study provides a valuable reference for characterizing the core ring structures.
Reference NMR Data for 4-(1-pyrrolidinyl)piperidine
The following table summarizes experimental ¹H and ¹³C NMR chemical shifts for the two most stable conformers of 4-(1-pyrrolidinyl)piperidine.[14]
| Atom Position (Piperidine Ring) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C2, C6 (axial) | 48.7 | 2.01 |
| C2, C6 (equatorial) | 48.7 | 2.94 |
| C3, C5 (axial) | 28.5 | 1.34 |
| C3, C5 (equatorial) | 28.5 | 1.89 |
| C4 | 61.2 | 2.22 |
| Atom Position (Pyrrolidine Ring) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C7, C10 | 50.8 | 2.58 |
| C8, C9 | 26.0 | 1.71 |
Note: Data is for a related compound and should be used for reference purposes only.[14]
Potential Biological and Pharmacological Activity
The piperidine and pyrrolidine scaffolds are prevalent in a vast number of pharmaceuticals and natural alkaloids, exhibiting a wide spectrum of biological activities.[2][3][4] Derivatives have shown potential as:
-
Analgesics: Certain 4,4-disubstituted piperidines exhibit potent analgesic properties, with some showing affinity for opioid receptors comparable to morphine.[15][16]
-
Antiproliferative Agents: A series of 4-(2-aminoethyl)piperidine derivatives have been developed as σ1 receptor ligands, demonstrating antiproliferative effects on human cancer cell lines.[9]
-
CNS Agents: The piperidine structure is a key component in drugs targeting the central nervous system, including antipsychotics and treatments for Alzheimer's disease.[5] Piperine, a related alkaloid, has shown anticonvulsant effects.[17]
-
Antimicrobial and Anti-inflammatory Agents: Various derivatives have been synthesized and tested, showing promising anti-inflammatory, antibacterial, and antifungal potential.[1][18]
Given its structure, this compound is a candidate for investigation across these and other therapeutic areas.
Potential Mechanism of Action
The precise mechanism of action for this compound is not yet defined. However, based on structurally similar compounds, it may interact with various biological targets. For instance, as a ligand for the σ1 receptor—an intracellular chaperone protein located at the endoplasmic reticulum—it could modulate calcium signaling and downstream pathways related to cell survival and stress response.
Caption: Hypothetical signaling pathway modulation via the σ1 receptor.
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338. Storage: Store in a cool, dry, well-ventilated area. It is classified as a combustible solid.
This information is for guidance only. Users should consult the full Safety Data Sheet (SDS) from the supplier before handling.
Conclusion
This compound (CAS 14759-08-1) is a chemical compound built upon two of the most important scaffolds in medicinal chemistry. Its structural features suggest a high potential for biological activity. This guide provides a foundational summary of its known properties and plausible synthetic routes, positioning it as a molecule of interest for further investigation in drug discovery and development programs.
References
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. 4-[2-(1-吡咯烷基)乙基]哌啶 | 14759-08-1 [m.chemicalbook.com]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Synthetic Considerations for 4-(2-Pyrrolidinoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core molecular properties of 4-(2-Pyrrolidinoethyl)piperidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document outlines its fundamental physicochemical data and presents a representative synthetic workflow and a generalized experimental protocol relevant to this class of compounds.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂ | [1] |
| Molecular Weight | 182.31 g/mol | |
| CAS Number | 14759-08-1 | |
| Appearance | Solid |
Synthetic Workflow
The synthesis of piperidine derivatives, such as this compound, often involves a multi-step process commencing from commercially available starting materials. The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of such a compound, which could be adapted for the specific synthesis of this compound.
Representative Experimental Protocol: Synthesis of a Piperidine-Based Sigma Receptor Ligand
Objective: To synthesize a N-substituted piperidine derivative via acylation and subsequent reduction.
Materials:
-
Appropriate diamine precursor (e.g., a substituted piperidine)
-
Acylating agent (e.g., an acid chloride or anhydride)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or borane (BH₃))
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Reagents for work-up (e.g., water, sodium sulfate, hydrochloric acid, sodium bicarbonate)
Procedure:
-
Acylation:
-
Dissolve the diamine precursor in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the acylating agent dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
-
-
Reduction:
-
In a separate flask, prepare a suspension of the reducing agent (e.g., LiAlH₄) in an anhydrous solvent like THF under an inert atmosphere.
-
Add a solution of the crude amide intermediate in the same solvent dropwise to the reducing agent suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gentle reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with an organic solvent.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), to confirm its identity and purity.
-
Biological Context and Signaling Pathways
Piperidine and pyrrolidine moieties are common scaffolds in compounds targeting the central nervous system.[2] Specifically, derivatives of these heterocycles have been explored as ligands for sigma receptors (σ₁ and σ₂).[2][3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.
The interaction of a ligand like this compound with the sigma-1 receptor could initiate a cascade of downstream effects. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a sigma-1 receptor ligand.
This guide provides foundational information for researchers working with this compound. Further experimental validation is necessary to elucidate the specific synthetic routes and biological activities of this particular compound.
References
- 1. PubChemLite - 4-[2-(pyrrolidin-1-yl)ethyl]piperidine (C11H22N2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 4-(2-Pyrrolidinoethyl)piperidine Derivatives: A Technical Guide
Abstract: The 4-(2-pyrrolidinoethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Derivatives based on this framework have demonstrated significant affinity and selectivity for several key pharmacological targets, most notably the sigma (σ) receptors. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their interactions with sigma receptors, histamine H3 receptors, and their potential as analgesic and antiproliferative agents. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative structure-activity relationship (SAR) data. Visualizations of experimental workflows and conceptual signaling pathways are included to facilitate understanding for researchers, scientists, and drug development professionals.
Primary Biological Targets and Activity
The versatility of the this compound scaffold allows for molecular modifications that yield compounds with diverse pharmacological profiles. The primary biological targets identified for this class of derivatives include sigma receptors, histamine receptors, and opioid receptors, leading to a range of activities from central nervous system (CNS) modulation to cytotoxicity.
Sigma (σ) Receptor Modulation
A predominant area of research for this compound derivatives has been their activity as ligands for sigma receptors, particularly the σ1 and σ2 subtypes.[1] These receptors are implicated in a variety of CNS disorders and cancer.[2] Many derivatives show high-affinity binding to the σ1 receptor, with some exhibiting nanomolar potency.[3] The nature of the substituent on the piperidine nitrogen has been shown to be a critical determinant of σ1 receptor affinity and selectivity.[4] For instance, a methyl substituent on the piperidine nitrogen can result in high affinity, whereas larger groups like ethyl or bulky tosyl groups can significantly decrease it.[4] Functional assays have revealed that compounds based on this scaffold can act as either agonists or antagonists at the σ1 receptor.[3][5]
Histamine H₃ Receptor Antagonism
Several this compound derivatives have been identified as potent histamine H₃ receptor (H₃R) antagonists, often in dual-target ligands that also show high affinity for σ₁ receptors.[6] The H₃R is a key target in the CNS for treating various neurological and psychiatric disorders.[6] The unsubstituted piperidine ring in the core structure appears to be influential for high affinity at the human H₃R.[6]
Other Biological Activities
-
Analgesic Activity: Certain derivatives have shown significant analgesic effects in preclinical models.[7][8] This activity is often evaluated using methods like the tail immersion test, with some compounds showing efficacy comparable to standard analgesics like pethidine.[8][9] The mechanism is thought to be related to their interaction with opioid receptors or modulation of pain signaling pathways.[7]
-
Antiproliferative and Cytotoxic Activity: A number of this compound derivatives exhibit cytotoxic effects against various cancer cell lines.[1] For example, certain 1-methylpiperidine derivatives have demonstrated stronger antiproliferative effects on human prostate cancer cells (DU145) than reference σ₁ ligands like NE-100 and S1RA.[1]
-
Antiplatelet Aggregation: Some derivatives have been investigated for their ability to inhibit platelet aggregation, showing potential in cardiovascular research.[7]
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activity of various this compound derivatives, focusing on receptor binding affinity and functional inhibitory concentrations.
Table 1: Sigma (σ) and Histamine H₃ Receptor Binding Affinities (Kᵢ, nM)
| Compound ID | N-Substituent / Core Variation | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | hH₃ Receptor Kᵢ (nM) | σ₂/σ₁ Selectivity Ratio | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzylpiperidine | 3.2 | - | - | - | [3] |
| 3 | Benzylpiperidine | 8.9 | - | - | - | [3] |
| 4a | H | 165 | >1000 | - | >6 | [1][4] |
| 13a | Tosyl | 108 | >1000 | - | >9 | [4] |
| 18a | Methyl | 7.9 | >1000 | - | >126 | [4] |
| 18b | Ethyl | 89.4 | >1000 | - | >11 | [4] |
| 3 (Biphenyl) | - | 1.8 | 24 | 31 | 13.2 | [6] |
| 7 (Aniline) | - | 4.8 | 116 | 5.2 | 24.2 | [6] |
| 12 (4-pyridyl) | - | 4.5 | 10 | 7.7 | 2.2 | [6] |
| Haloperidol | (Reference) | 2.6 | - | - | - | [3] |
| NE-100 | (Reference) | 1.0 | 1700 | - | 1700 |[1] |
Data represents a selection from cited literature and is intended for comparative purposes.
Table 2: Antiproliferative and Antiplatelet Activity (IC₅₀)
| Compound ID | Activity Type | Cell Line / Assay | IC₅₀ | Reference |
|---|---|---|---|---|
| 20a | Antiproliferative | DU145 (Prostate Cancer) | 13.9 µM | [1] |
| 21a | Antiproliferative | DU145 (Prostate Cancer) | 11.5 µM | [1] |
| 22a | Antiproliferative | DU145 (Prostate Cancer) | 13.6 µM | [1] |
| Haloperidol | Antiproliferative | A427 (Lung Cancer) | 16.2 µM | [1] |
| PD3 | Antiplatelet Aggregation | PAF-induced | 80 mM | [7] |
| PD5 | Antiplatelet Aggregation | PAF-induced | 0.06 mM | [7] |
| Aspirin | Antiplatelet Aggregation | (Reference) | 150 µM |[7] |
IC₅₀ values are highly dependent on experimental conditions.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.
Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the σ₁ receptor.
-
Materials:
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing human σ₁ receptors.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Agent: Haloperidol (10 µM) or another suitable high-affinity ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₔ, typically 1-5 nM), and either assay buffer (for total binding), the test compound, or the non-specific binding agent.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
In Vivo Analgesic Activity Assay (Tail Immersion Method)
This protocol assesses the analgesic potential of test compounds in rodents.[8]
-
Materials:
-
Test Animals: Mice or rats.
-
Test Compounds: Administered at various doses (e.g., 50 mg/kg body weight).[8]
-
Reference Drug: Pethidine or morphine.
-
Water Bath: Maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Timer/Stopwatch.
-
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Record the baseline tail-flick latency by immersing the distal part of the animal's tail in the hot water bath and measuring the time taken to withdraw the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Administer the test compound or reference drug via a suitable route (e.g., intraperitoneal or oral).
-
At predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes) after administration, measure the tail-flick latency again.
-
A significant increase in the time taken to withdraw the tail compared to the baseline indicates an analgesic effect.
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (% MPE) for each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the % MPE of the test compounds with the vehicle control and the reference drug using appropriate statistical tests (e.g., ANOVA).
-
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound derivatives.
Caption: Experimental workflow for screening and development of novel piperidine derivatives.
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
Unraveling the Neurological Mechanism of Action of 4-(2-Pyrrolidinoethyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct pharmacological data on 4-(2-Pyrrolidinoethyl)piperidine is not extensively available in peer-reviewed literature, its structural components, a piperidine ring linked to a pyrrolidine moiety via an ethyl chain, strongly suggest its potential interaction with key neurological targets. This technical guide synthesizes the current understanding of the mechanism of action for structurally related compounds, focusing on the 4-(2-aminoethyl)piperidine scaffold. The primary molecular target identified for this class of compounds is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders. This document provides a comprehensive overview of the inferred mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction: The Piperidine and Pyrrolidine Scaffolds in Neuropharmacology
The piperidine and pyrrolidine rings are privileged structures in medicinal chemistry, forming the core of numerous centrally active agents.[1][2] Their prevalence in pharmaceuticals stems from their ability to confer favorable physicochemical properties, such as basicity and lipophilicity, which are crucial for blood-brain barrier penetration and interaction with specific receptor binding pockets. Derivatives of these scaffolds have been investigated for their therapeutic potential in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[3][4][5][6]
The compound this compound, with the chemical formula C11H22N2 and CAS number 14759-08-1, falls within a class of molecules that have shown significant affinity for sigma receptors.[7][8]
Inferred Mechanism of Action: Targeting the Sigma-1 Receptor
Based on structure-activity relationship (SAR) studies of analogous compounds, the primary mechanism of action of this compound in neurological disorders is inferred to be the modulation of the sigma-1 (σ1) receptor.[7][9] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[3][10] Ligands that bind to the σ1 receptor can act as either agonists or antagonists, leading to a cascade of downstream effects that can be neuroprotective.[10][11]
The Role of the Sigma-1 Receptor in Neurological Disorders
The σ1 receptor is implicated in the pathophysiology of several neurological disorders:
-
Neurodegenerative Diseases (Alzheimer's and Parkinson's): Agonism at the σ1 receptor has been shown to promote neuronal survival, reduce oxidative stress, and modulate neuroinflammation, all of which are key pathological features of these diseases.[9][10]
-
Psychiatric Disorders (Schizophrenia and Depression): The σ1 receptor modulates dopaminergic and serotonergic neurotransmission, and ligands targeting this receptor have shown potential as novel antipsychotic and antidepressant agents.[10][11]
-
Neuropathic Pain: Sigma-1 receptor antagonists have demonstrated efficacy in animal models of neuropathic pain, suggesting a role for this receptor in the central sensitization of pain signals.[8]
Quantitative Data for Structurally Related Compounds
Direct quantitative data for this compound is not available in the reviewed literature. However, the following table summarizes the in vitro binding affinities of structurally related compounds featuring the 4-(2-aminoethyl)piperidine scaffold for sigma-1 (σ1) and sigma-2 (σ2) receptors. This data provides a strong basis for inferring the potential activity of the title compound.
| Compound ID | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| 12a (AD353) | N-benzyl-N-methyl-2-(piperidin-4-yl)ethan-1-amine | 0.54 | >10,000 | [12] |
| 12c (AD408) | N-benzyl-N-methyl-2-(piperidin-4-yl)ethan-1-amine derivative | 1.8 | >10,000 | [12] |
| 4a | 2-phenyl-4-(2-(benzylamino)ethyl)piperidine | 165 | 10,000 | [7] |
| 18a | 1-methyl-2-phenyl-4-(2-(benzylamino)ethyl)piperidine | 4.2 | 250 | [7] |
| 20a | N-((1-methyl-2-phenylpiperidin-4-yl)ethyl)cyclohexanemethanamine | 2.5 | 45 | [7] |
| 21a | N-benzyl-N-methyl-2-(1-methyl-2-phenylpiperidin-4-yl)ethan-1-amine | 2.8 | 11 | [7] |
| 22a | 1-(4-((1-methyl-2-phenylpiperidin-4-yl)ethyl)piperazin-1-yl)ethan-1-one | 2.5 | 150 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of compounds acting on sigma receptors.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol is adapted from studies characterizing σ1 receptor ligands.[7][13]
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)
-
Receptor Source: Guinea pig brain membrane homogenates or cells expressing the σ1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound or its analogs at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the receptor preparation.
-
Add --INVALID-LINK---pentazocine to a final concentration of ~2-5 nM.
-
For non-specific binding wells, add 10 µM haloperidol.
-
Incubate the mixture for 120 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Sigma-2 (σ2) Receptor Radioligand Binding Assay
This protocol is adapted from studies characterizing σ2 receptor ligands.[7][13]
Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.
Materials:
-
Radioligand: [3H]-1,3-di-o-tolyl-guanidine ([3H]DTG) (specific activity ~30-60 Ci/mmol)
-
Receptor Source: Rat liver membrane homogenates.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Masking Agent for σ1 sites: (+)-Pentazocine (1 µM).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound or its analogs at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare rat liver membrane homogenates.
-
In a 96-well plate, add assay buffer, the masking agent ((+)-pentazocine), the test compound at various concentrations, and the receptor preparation.
-
Add [3H]DTG to a final concentration of ~10 nM.
-
For non-specific binding wells, add 10 µM haloperidol.
-
Incubate the mixture for 120 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the inferred signaling pathways and experimental workflows.
Caption: Inferred signaling pathway of this compound via the Sigma-1 receptor.
Caption: General workflow for a radioligand binding assay.
Conclusion and Future Directions
The available evidence strongly suggests that the mechanism of action of this compound in neurological disorders is likely mediated through its interaction with the sigma-1 receptor. The 4-(2-aminoethyl)piperidine scaffold, of which it is a member, has been shown to produce potent and selective ligands for this receptor. The inferred agonistic activity at the σ1 receptor could lead to neuroprotective effects through the modulation of intracellular calcium signaling and the reduction of endoplasmic reticulum stress.
However, it is crucial to emphasize that this mechanism is inferred from structurally related compounds. Direct experimental validation of the binding affinity and functional activity of this compound at the σ1 receptor, as well as other potential targets such as muscarinic and dopaminergic receptors, is necessary. Future research should focus on the synthesis and comprehensive pharmacological characterization of this specific compound to confirm its mechanism of action and to fully elucidate its therapeutic potential in neurological disorders. In vivo studies in relevant animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia will be essential to translate these in vitro findings into potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unict.it [iris.unict.it]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 4-(2-Pyrrolidinoethyl)piperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the use of privileged scaffolds—molecular frameworks that are known to interact with specific biological targets. Among these, nitrogen-containing heterocycles, particularly those combining piperidine and pyrrolidine rings, have demonstrated significant potential across a wide range of therapeutic areas. This technical guide focuses on the promising building block, 4-(2-Pyrrolidinoethyl)piperidine , exploring its physicochemical properties, synthetic routes, and its role in the development of bioactive molecules. While direct biological data for this specific scaffold is limited in publicly available literature, this guide will leverage data from structurally similar analogs to highlight its potential applications, particularly in the realms of central nervous system disorders and pain management.
Physicochemical Properties of the Core Scaffold
Understanding the fundamental properties of a building block is crucial for its effective incorporation into drug candidates. The this compound scaffold possesses a unique combination of features that make it an attractive starting point for medicinal chemists.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | Sigma-Aldrich |
| Molecular Weight | 182.31 g/mol | Sigma-Aldrich |
| CAS Number | 14759-08-1 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | C1CCN(C1)CCC2CCNCC2 | Sigma-Aldrich |
| InChI | 1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2 | Sigma-Aldrich |
| InChI Key | LLCRHLSCWWMNEC-UHFFFAOYSA-N | Sigma-Aldrich |
The presence of two basic nitrogen atoms, one in the piperidine ring and one in the pyrrolidine ring, allows for the formation of salts, which can improve the aqueous solubility and bioavailability of drug candidates. The flexible ethyl linker connecting the two heterocyclic rings provides conformational freedom, enabling the molecule to adopt various spatial arrangements to interact with biological targets.
Synthetic Strategies
Applications in Medicinal Chemistry: A Focus on Sigma-1 Receptor Ligands
The 4-(2-aminoethyl)piperidine scaffold, a close structural analog of this compound, has been successfully employed in the development of potent and selective ligands for the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein that has been implicated in a variety of neurological and psychiatric disorders, as well as in cancer.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in regulating cellular stress responses. Upon ligand binding, the receptor can translocate and modulate the activity of various ion channels and signaling proteins, influencing processes such as calcium signaling, neuronal survival, and apoptosis.
An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Pyrrolidinoethyl)piperidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical whitepaper provides a comprehensive overview of the available and predicted data on the solubility and stability of the heterocyclic amine 4-(2-Pyrrolidinoethyl)piperidine. Given the limited publicly available experimental data for this specific compound, this guide synthesizes information from analogous piperidine derivatives and outlines detailed experimental protocols for the precise determination of its physicochemical properties. Furthermore, potential biological signaling pathways are illustrated based on the known activities of similar piperidine-containing molecules.
Predicted Physicochemical and Solubility Data
The following table summarizes the known and predicted physicochemical properties and provides a template for the presentation of experimentally determined solubility data.
Table 1: Physicochemical Properties and Solubility Profile of this compound
| Property | Value / Predicted Behavior |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| Appearance | Solid |
| Predicted pKa | The two nitrogen atoms are basic. The piperidine nitrogen is expected to have a pKa around 10-11, and the pyrrolidine nitrogen is also predicted to be in a similar basic range. This suggests significant protonation and increased water solubility in acidic conditions. |
| Predicted LogP | The octanol-water partition coefficient (LogP) is predicted to be in a range indicating moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |
| Aqueous Solubility | Expected to be soluble, particularly at acidic pH where the amine groups are protonated. Quantitative determination is required. |
| Organic Solvent Solubility | |
| Polar Protic Solvents | (e.g., Methanol, Ethanol) - Predicted to be highly soluble to miscible. |
| Polar Aprotic Solvents | (e.g., DMSO, Acetonitrile) - Predicted to be highly soluble. |
| Non-polar Solvents | (e.g., Hexane, Toluene) - Predicted to have low to limited solubility. |
Experimental Protocols
To generate robust and reliable data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the solubility and stability of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, etc.) to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A calibration curve with standards of known concentrations must be used for accurate quantification.
-
Calculation: Calculate the solubility from the measured concentration and any dilution factors. Express the result in units such as mg/mL or mol/L.
Stability Testing Protocol (ICH Guidelines)
Stability testing is crucial to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light[2][3][4][5][6]. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound for formal stability studies. The batches should be manufactured by a process that simulates the final production scale[3][6].
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Long-Term Testing: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months[5].
-
Accelerated Testing: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months[5].
-
Intermediate Testing: If significant changes are observed in accelerated testing, conduct intermediate testing at 30 °C ± 2 °C / 65% RH ± 5% RH[5].
-
-
Testing Frequency:
-
Analytical Methods: Employ validated stability-indicating analytical methods to detect changes in the identity, purity, and potency of the compound. This typically includes HPLC for purity and degradation product analysis.
-
Stress Testing: Conduct stress testing to identify potential degradation products and to establish the intrinsic stability of the molecule. Conditions include exposure to high temperatures (in 10 °C increments above the accelerated temperature), high humidity (≥75% RH), oxidative conditions (e.g., with hydrogen peroxide), and photolysis[2][6]. Hydrolytic stability across a range of pH values should also be assessed[6].
Potential Biological Signaling Pathways
While the specific biological targets of this compound are not yet elucidated, many piperidine derivatives exhibit significant biological activity, including anticancer effects[7][8][9][10]. These effects are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate hypothetical pathways that could be influenced by a piperidine-containing compound like this compound.
Workflow for Physicochemical Characterization
The logical flow for the initial assessment and characterization of this compound is depicted below.
Caption: Workflow for Physicochemical Characterization.
Hypothetical PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is frequently dysregulated in cancer, making it a common target for therapeutic intervention. Piperidine derivatives have been shown to modulate this pathway[7][8].
Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.
Hypothetical NF-κB Signaling Pathway Inhibition
The NF-κB pathway is critical in regulating inflammatory responses and cell survival, and its inhibition is a key strategy in cancer therapy.
Caption: Hypothetical NF-κB Signaling Pathway Inhibition.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ich guideline for stability testing | PPTX [slideshare.net]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. scribd.com [scribd.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. snscourseware.org [snscourseware.org]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Therapeutic Potential of 4-(2-Pyrrolidinoethyl)piperidine: A Technical Overview Based on Related Scaffolds
An extensive review of scientific literature and chemical databases reveals a notable absence of specific research on the compound 4-(2-Pyrrolidinoethyl)piperidine. As such, a detailed technical guide on its core therapeutic applications, complete with quantitative data and specific experimental protocols, cannot be compiled at this time. The novelty of this specific chemical entity means its pharmacological profile remains uncharacterized in the public domain.
This guide, therefore, pivots to an analysis of the broader chemical classes to which this compound belongs: piperidine and pyrrolidine derivatives. By examining the well-documented biological activities of these foundational scaffolds, we can infer potential, albeit speculative, therapeutic avenues for this novel compound. This approach provides a framework for future research and highlights the rich therapeutic landscape from which this compound emerges.
General Therapeutic Landscape of Piperidine and Pyrrolidine Derivatives
The piperidine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs. Their prevalence underscores their versatility in engaging a wide array of biological targets.
Piperidine Derivatives are integral components of numerous pharmaceuticals with diverse therapeutic applications.[1] Their structural rigidity and ability to present substituents in well-defined spatial orientations make them ideal for targeted drug design. Key therapeutic areas for piperidine-containing compounds include:
-
Neuropharmacology: Many antipsychotics, antidepressants, and treatments for neurodegenerative diseases feature a piperidine core.[1]
-
Analgesia: The piperidine scaffold is famously found in potent opioid analgesics.
-
Oncology: A variety of kinase inhibitors and other anticancer agents incorporate the piperidine moiety.[2]
-
Antihistamines and Anticholinergics: The piperidine ring is a common feature in drugs targeting histamine and muscarinic acetylcholine receptors.
Pyrrolidine Derivatives also boast a wide range of pharmacological activities. This five-membered heterocyclic ring is found in numerous natural products and synthetic drugs. Its applications span:
-
Antiviral and Antibacterial Agents: The pyrrolidine scaffold is a key component in several antimicrobial drugs.
-
Central Nervous System (CNS) Disorders: Pyrrolidine-based compounds have been investigated for their potential in treating epilepsy, Alzheimer's disease, and other neurological conditions.
-
Enzyme Inhibition: The unique stereochemistry of the pyrrolidine ring makes it a valuable scaffold for designing specific enzyme inhibitors.
Given that this compound combines both of these pharmacologically significant rings, it holds the potential for a unique and complex biological activity profile, possibly interacting with multiple targets or exhibiting novel pharmacology.
Potential Synthetic Pathways
The synthesis of novel derivatives containing both piperidine and pyrrolidine rings is an active area of research. A general approach to synthesizing compounds like this compound could involve a multi-step process. Below is a conceptual workflow illustrating a possible synthetic strategy.
Caption: A generalized synthetic workflow for piperidine-pyrrolidine derivatives.
Experimental Protocols: A Note on Uncharted Territory
Without published research on this compound, it is impossible to provide detailed, validated experimental protocols for its synthesis and biological evaluation. However, based on the general methodologies for similar compounds, a research program would likely involve the following stages:
-
Chemical Synthesis and Characterization: Development of a robust synthetic route, followed by purification (e.g., by chromatography) and structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
In Vitro Pharmacological Profiling:
-
Receptor Binding Assays: To identify potential molecular targets, the compound would be screened against a panel of receptors, ion channels, and enzymes. For instance, based on structurally related compounds, screening against sigma receptors could be a starting point.
-
Functional Assays: Once a target is identified, functional assays (e.g., measuring second messenger signaling or ion channel activity) would be used to determine if the compound is an agonist, antagonist, or modulator.
-
Cell-Based Assays: The effect of the compound on cell viability, proliferation, or other cellular functions would be assessed in relevant cell lines.
-
-
In Vivo Studies:
-
Pharmacokinetic Analysis: Studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Efficacy Studies: Evaluation of the compound's therapeutic effect in animal models of disease.
-
Toxicology Studies: Assessment of the compound's safety profile.
-
Future Directions and Conclusion
The therapeutic potential of this compound remains an open question, awaiting dedicated scientific inquiry. The rich pharmacology of its constituent piperidine and pyrrolidine scaffolds suggests that this compound could be a fruitful starting point for drug discovery efforts. Future research should focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities. Such studies will be crucial in elucidating the structure-activity relationships and identifying potential therapeutic applications for this novel class of compounds.
References
An In-depth Technical Guide to Structural Analogs of 4-(2-Pyrrolidinoethyl)piperidine and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 4-(2-pyrrolidinoethyl)piperidine, focusing on their synthesis, pharmacological properties, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate research and development in this area.
Core Structure and Therapeutic Interest
This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have been extensively explored as ligands for various central nervous system (CNS) receptors, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors.[3][4][5] The versatility of the piperidine and pyrrolidine moieties allows for a wide range of structural modifications, enabling the fine-tuning of receptor affinity, selectivity, and pharmacokinetic profiles.[6] Consequently, these analogs have shown promise in the development of novel therapeutics for neurological and psychiatric disorders, pain management, and cancer.[7][8][9]
Synthetic Approaches
The synthesis of this compound analogs typically involves multi-step reaction sequences. A common strategy involves the construction of the core piperidine ring, followed by the introduction of the 2-pyrrolidinoethyl side chain and subsequent modifications to the piperidine nitrogen or other positions on the rings.
One general synthetic route begins with a suitable piperidin-4-one derivative. The ethyl side chain can be introduced via a Wittig reaction or similar olefination, followed by reduction. The pyrrolidine ring is then typically formed by reacting the resulting aminoethylpiperidine with a 1,4-dihalobutane.[10] Modifications to the piperidine nitrogen are often achieved through N-alkylation or N-arylation reactions.[10][11]
For instance, the synthesis of certain 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands involves the conjugate addition of a phenyl group to a dihydropyridin-4(1H)-one, followed by homologation and introduction of the amino moiety.[10]
Pharmacological Properties: A Quantitative Overview
The pharmacological profile of this compound analogs is largely defined by their binding affinities and functional activities at various receptors. The following tables summarize key quantitative data for representative analogs, focusing on their interactions with sigma, dopamine, and serotonin receptors.
Table 1: Sigma Receptor Binding Affinities of this compound Analogs
| Compound/Analog | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |
| Reference Compounds | ||||
| Haloperidol | 2.5 | - | - | [12] |
| (+)-Pentazocine | 3.1 | 5130 | 1655 | [13] |
| Piperidine-based Derivatives | ||||
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | 91.8 | 96 | [14] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | 3.2 | - | - | [12] |
| 1-Methylpiperidine derivative (20a) | 7.9 | >10,000 | >1265 | [10] |
| 1-Methylpiperidine derivative (21a) | 2.3 | >10,000 | >4348 | [10] |
| 1-Methylpiperidine derivative (22a) | 1.8 | >10,000 | >5556 | [10] |
| N-cyclopropylmethyl ketone derivative (6i, DuP 734) | High Affinity | Low Affinity | Selective for σ | [3] |
| Piperazine-based Derivatives | ||||
| (m-nitrophenethyl)piperazine (10) | <1 | - | - | [15] |
| (o-nitro) compound (9) | - | 4.9 | - | [15] |
Table 2: Dopamine and Serotonin Receptor Binding Affinities of Piperidine Analogs
| Compound/Analog | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor EC50 (nM) | Reference |
| Reference Compounds | ||||||
| Haloperidol | 0.89 | 4.6 | 10 | 120 | - | [4] |
| Eticlopride | - | - | - | - | - | [10] |
| Piperidine-based Derivatives | ||||||
| Compound 13 | >1600 | >1600 | 5.2 | - | - | [16] |
| Spiro[chromene-2,4′-piperidine] (Compound 8) | - | - | - | No Activity | 121.5 | [17] |
| 4-Phenylpiperidine-2-carboxamide (Compound 12) | - | - | - | - | PAM Activity | [2] |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine (Compound 1) | - | - | - | 2-400 (SERT Ki) | - | [18] |
| Hydroxypiperidine analog ((+)-5) | 0.46 (IC50, binding) | - | - | - | - | [19] |
Table 3: Functional Activity of this compound Analogs
| Compound Class | Functional Assay | Activity Metric | Key Findings | Reference |
| 4-(1-pyrrolidinyl) piperidine analogs | Analgesic Activity (Tail Flick) | % Analgesia | Significant analgesic activity observed. | [7][20] |
| 4-(2-aminoethyl)piperidine derivatives | Antiproliferative Activity (A427 & DU145 cells) | GI50 | 1-Methylpiperidines showed potent antiproliferative effects. | [10] |
| Pyrrolidine and piperidine analogs | LTA4 Hydrolase Inhibition | IC50 | Identified potent, orally active inhibitors. | [13] |
| Spiro[chromene-2,4′-piperidine]s | 5-HT2C Receptor Activation | Emax | Identified potent and selective partial agonists. | [17] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of 4-(2-Aminoethyl)-Substituted Piperidine Derivatives[10]
A multi-step synthesis is employed, starting from commercially available N-protected piperidin-4-ones.
-
Oxidation: The N-protected piperidin-4-one is oxidized using iodoxybenzoic acid (IBX) to yield the corresponding α,β-unsaturated ketone.
-
Conjugate Addition: A phenyl group is introduced via a conjugate addition reaction using phenylboronic acid and a rhodium catalyst.
-
Wittig Reaction: The ketone is then subjected to a Wittig reaction with an appropriate phosphorane to introduce the two-carbon side chain with an ester group.
-
Reduction: The ester group is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Mesylation and Azide Substitution (or other amine formation routes): The alcohol is converted to a mesylate, followed by substitution with sodium azide and subsequent reduction to the primary amine. Alternatively, direct reductive amination of an aldehyde precursor can be used to introduce various amino moieties.
-
N-Deprotection/Modification: The protecting group on the piperidine nitrogen is removed or replaced with other substituents as required.
Sigma Receptor Radioligand Binding Assay[1][13][21]
This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.
-
Membrane Preparation: Guinea pig brain (for σ1) or rat liver (for σ2) tissues are homogenized in a suitable buffer and centrifuged to obtain a membrane pellet. The pellet is resuspended and stored at -80°C.
-
Radioligand: [³H]-(+)-pentazocine is used as the radioligand for σ1 receptors, and [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) is used for σ2 receptors. For σ2 assays, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to mask binding to σ1 sites.
-
Assay: Membrane homogenates are incubated with the radioligand and various concentrations of the test compound in a multi-well plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C for σ1, room temperature for σ2) for a set duration (e.g., 90-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Dopamine D2/D4 Receptor Radioligand Binding Assay[22][23]
This protocol determines the binding affinity of compounds for dopamine D2 and D4 receptors.
-
Membrane Preparation: Membranes from cells stably expressing human recombinant D2 or D4 receptors are used.
-
Radioligand: [³H]Spiperone or [³H]clozapine can be used for D4 receptors, while [³H]N-methylspiperone is common for D2 receptors.[21][22][23]
-
Assay and Analysis: The procedure is similar to the sigma receptor binding assay, involving incubation of membranes, radioligand, and test compounds, followed by filtration and scintillation counting to determine IC50 and Ki values.
Serotonin 5-HT2A/2C Receptor Functional Assay[17]
This protocol assesses the functional activity (agonist or antagonist) of compounds at 5-HT2 receptors.
-
Cell Culture: Cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured.
-
Calcium Mobilization Assay (for Gq-coupled receptors): Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds at various concentrations are added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (agonist activity).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect) for agonists. For antagonists, the assay is run in the presence of a known agonist to determine the IC50.
Analgesic Activity Assessment (Tail-Flick Test)[15][19][25][26]
This in vivo assay evaluates the analgesic properties of a compound.
-
Animal Model: Rats or mice are used.
-
Baseline Measurement: The animal's tail is exposed to a controlled heat source (e.g., a focused light beam or hot water at 50-55°C), and the time taken for the animal to flick its tail (latency) is recorded as the baseline.[12][24] A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[19][24]
-
Drug Administration: The test compound is administered to the animal (e.g., intraperitoneally). A control group receives a vehicle, and a positive control group receives a known analgesic like morphine.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 45, 60 minutes), the tail-flick latency is measured again.[19]
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an analgesic effect. The results can be expressed as the percentage of maximum possible effect (% MPE).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound analogs.
Signaling Pathways
Caption: Sigma-1 Receptor Signaling Pathway.[18][25][26][27][28]
Caption: Dopamine D2 Receptor Signaling Pathway.[3][6][29][30][31]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.[4][5][7][9][32]
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.[8][21][33][34]
Caption: Tail-Flick Analgesic Test Workflow.[12][15][24]
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a multitude of analogs with potent and selective activities at key CNS receptors. The data and protocols summarized in this guide highlight the significant progress made in understanding the structure-activity relationships of these compounds. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics, exploring their potential in a wider range of therapeutic areas, and further elucidating their mechanisms of action at the molecular level. The continued development of novel synthetic methodologies will also be crucial for accessing a greater diversity of structural analogs for pharmacological screening.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. librarysearch.st-andrews.ac.uk [librarysearch.st-andrews.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. msudenver.edu [msudenver.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. Table 3 from SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. rjptsimlab.com [rjptsimlab.com]
- 25. researchgate.net [researchgate.net]
- 26. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 32. researchgate.net [researchgate.net]
- 33. giffordbioscience.com [giffordbioscience.com]
- 34. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-(2-Pyrrolidinoethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 4-(2-Pyrrolidinoethyl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted mass spectrometry data, alongside a detailed analysis of a structurally related compound, 4-(1-pyrrolidinyl)piperidine, to offer valuable insights for researchers.
Molecular Structure
This compound is a bicyclic tertiary amine with the following structure:
Caption: Chemical structure of this compound.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound.[1] This information is crucial for identifying the compound in mass spectrometry experiments.
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.18558 |
| [M+Na]⁺ | 205.16752 |
| [M-H]⁻ | 181.17102 |
| [M+NH₄]⁺ | 200.21212 |
| [M+K]⁺ | 221.14146 |
| [M+H-H₂O]⁺ | 165.17556 |
| [M+HCOO]⁻ | 227.17650 |
| [M+CH₃COO]⁻ | 241.19215 |
Experimental Protocol: A General Approach
A general protocol for the mass spectrometric analysis of piperidine derivatives using electrospray ionization (ESI) is provided below.
Caption: General workflow for MS analysis of this compound.
Protocol Details:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule [M+H]⁺.
-
Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion.
-
Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting fragmentation pattern to confirm the structure of the molecule. Common fragmentation pathways for piperidine derivatives include ring opening and cleavage of the side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not currently available. However, the experimental data for the structurally similar compound, 4-(1-pyrrolidinyl)piperidine , can serve as a valuable reference.
Reference NMR Data: 4-(1-Pyrrolidinyl)piperidine
The following tables present the ¹H and ¹³C NMR chemical shifts for 4-(1-pyrrolidinyl)piperidine, as reported in the literature.
¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) |
| Piperidine CH₂ | 2.95 (m) |
| Piperidine CH₂ | 2.55 (m) |
| Pyrrolidine CH₂ | 2.65 (m) |
| Piperidine CH | 2.25 (m) |
| Pyrrolidine CH₂ | 1.75 (m) |
| Piperidine CH₂ | 1.85 (m) |
| Piperidine CH₂ | 1.40 (m) |
| NH | 1.60 (br s) |
¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Chemical Shift (ppm) |
| Piperidine CH | 62.5 |
| Pyrrolidine CH₂ | 50.5 |
| Piperidine CH₂ | 46.5 |
| Piperidine CH₂ | 33.0 |
| Pyrrolidine CH₂ | 23.5 |
Experimental Protocol for NMR Spectroscopy
The following is a typical experimental protocol for acquiring NMR spectra of piperidine derivatives.
Caption: Workflow for NMR data acquisition and processing.
Protocol Details:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-2960 | Strong |
| C-N stretch (tertiary amine) | 1050-1250 | Medium |
| CH₂ bend | 1450-1470 | Medium |
Note: The absence of a distinct N-H stretching band around 3300-3500 cm⁻¹ would be indicative of the tertiary nature of the amine groups.
This guide provides a foundational set of spectroscopic information for this compound. Researchers are encouraged to perform experimental validation to obtain definitive spectral data for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Pyrrolidinoethyl)piperidine
Abstract
This document provides a comprehensive guide to the synthesis of 4-(2-Pyrrolidinoethyl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of novel analgesic agents. The synthetic strategy is a robust three-step process commencing with the synthesis of 2-(pyrrolidin-1-yl)ethanol from pyrrolidine and 2-chloroethanol. This intermediate is subsequently converted to 1-(2-chloroethyl)pyrrolidine hydrochloride. The final step involves the N-alkylation of piperidine with this chloro-intermediate to yield the target compound. Detailed experimental protocols, quantitative data, and safety information are provided to ensure reproducible and safe execution of the synthesis.
Introduction
The piperidine and pyrrolidine ring systems are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. The combination of these two heterocyclic motifs in a single molecule, such as this compound, presents an interesting scaffold for exploring new chemical space in drug discovery. Derivatives of closely related structures, such as 4-(1-pyrrolidinyl)piperidine, have demonstrated significant analgesic properties, suggesting that the title compound may also interact with biological targets involved in pain modulation, such as opioid receptors.[1][2][3][4] This application note details a reliable and scalable synthetic route to this compound, providing researchers with the necessary information to produce this compound for further investigation.
Synthetic Strategy
The synthesis of this compound is accomplished via a three-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial formation of an N-substituted ethanol, which is then converted to a more reactive chloro-derivative. This electrophilic intermediate is then used to alkylate a secondary amine to form the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; it should be handled with extreme care.
Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)ethanol
This protocol describes the synthesis of the alcohol intermediate from pyrrolidine and 2-chloroethanol.
Materials:
-
Pyrrolidine
-
2-Chloroethanol
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add pyrrolidine (1.0 eq.) and anhydrous THF.
-
Slowly add 2-chloroethanol (1.0 eq.) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 24-36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-(pyrrolidin-1-yl)ethanol as a brown oil.
Protocol 2: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride
This protocol details the conversion of 2-(pyrrolidin-1-yl)ethanol to its hydrochloride salt using thionyl chloride.[5]
Materials:
-
2-(Pyrrolidin-1-yl)ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-(pyrrolidin-1-yl)ethanol (1.0 eq.).
-
Carefully and slowly add an excess of thionyl chloride (approx. 10 eq.) to the stirred alcohol at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and concentrate in vacuo to remove excess thionyl chloride.
-
Triturate the residue with diethyl ether to induce precipitation. Decant the ether. Repeat this process until the ether is nearly colorless.
-
Dry the resulting solid under vacuum to yield 1-(2-chloroethyl)pyrrolidine hydrochloride as a solid.
Protocol 3: Synthesis of this compound
This protocol describes the final N-alkylation step to produce the target compound.[6][7]
Materials:
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (2.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous DMF.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq.) to the stirred suspension.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following tables summarize the key quantitative and qualitative data for the starting materials, intermediates, and the final product.
| Compound | Formula | MW ( g/mol ) | CAS No. | Physical Form |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Liquid |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 107-07-3 | Liquid |
| 2-(Pyrrolidin-1-yl)ethanol | C₆H₁₃NO | 115.17 | 2955-88-6 | Oil |
| 1-(2-Chloroethyl)pyrrolidine HCl | C₆H₁₃Cl₂N | 170.08 | 7250-67-1 | Solid |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Liquid |
| This compound | C₁₁H₂₂N₂ | 182.31 | 14759-08-1 | Solid |
| Reaction Step | Product | Yield (%) | Melting Point (°C) |
| 1 | 2-(Pyrrolidin-1-yl)ethanol | ~80-85 | N/A |
| 2 | 1-(2-Chloroethyl)pyrrolidine HCl | ~45-65 | 167-170 |
| 3 | This compound | ~50-60 | 70-72 |
Spectroscopic Data for 1-(2-Chloroethyl)pyrrolidine Hydrochloride [5]
-
¹H NMR (CD₂Cl₂): δ 13.1 (br s, 1H), 3.97 (t, 3H), 3.7 (m, 2H), 3.33 (dd, 2H), 2.81 (m, 2H), 2.14 - 1.95 (m, 3H).
Representative Spectroscopic Data for this compound
-
¹H NMR (CDCl₃, 500 MHz): δ 2.90-2.80 (m, 2H), 2.75-2.65 (m, 2H), 2.60-2.50 (m, 4H), 2.45-2.35 (m, 2H), 2.05-1.95 (m, 2H), 1.80-1.70 (m, 4H), 1.65-1.55 (m, 2H), 1.45-1.30 (m, 3H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 60.5, 54.8, 54.2, 36.1, 35.5, 32.0, 23.5.
-
IR (KBr, cm⁻¹): 2930, 2850, 1450, 1100.
-
MS (ESI+): m/z 183.2 [M+H]⁺.
Potential Biological Activity and Mechanism of Action
The structural similarity of this compound to known analgesic compounds suggests its potential interaction with opioid receptors. The piperidine moiety is a key pharmacophore in many opioid analgesics. The diagram below illustrates a hypothetical signaling pathway for an opioid receptor agonist, which could be a potential mechanism of action for the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 4-(2-Pyrrolidinoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of "4-(2-Pyrrolidinoethyl)piperidine," a key intermediate and potential impurity in pharmaceutical synthesis. The protocols outlined below are based on established analytical techniques for similar piperidine-containing compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a heterocyclic compound whose precise quantification is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] Its structural similarity to other piperidine derivatives allows for the adaptation of existing analytical methods for its determination in various matrices, from bulk drug substances to final formulations.[3] This document details two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex matrices.
Analytical Methods Overview
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.[1] For non-volatile piperidine compounds, derivatization may be required to enhance volatility and improve chromatographic performance.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex sample matrices.[3][4]
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of the described methods. These values are extrapolated from validated methods for structurally related piperidine compounds and should be validated for the specific application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.03 - 0.5 ng/mL |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a headspace GC-MS method for the determination of this compound, adapted from a method for detecting piperidine impurities in pharmaceutical samples.[5]
4.1.1. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: Accurately weigh approximately 150 mg of the sample into a 10 mL headspace vial. Add 3 mL of 1 M sodium hydroxide solution to liberate the free amine.[5] Immediately seal the vial.
4.1.2. GC-MS Parameters
-
Chromatographic Column: Agilent DB-5 (30m x 0.53mm x 1.50 µm) or equivalent.[5]
-
Injector Temperature: 200°C.[5]
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 20°C/min to 230°C and hold for 10 minutes.[5]
-
Carrier Gas: High purity nitrogen at a flow rate of 5.0 mL/min.[5]
-
Headspace Sampler Parameters:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Detector Temperature: 250°C.[5]
-
4.1.3. Data Analysis
Quantification is performed using the external standard method.[5] Construct a calibration curve by plotting the peak area of the target ion against the concentration of the working standards. Determine the concentration of this compound in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from a validated method for the determination of piperidine as a genotoxic impurity.[4]
4.2.1. Sample Preparation
-
Standard Solution (1 µg/mL): Accurately weigh 1 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with 0.05% formic acid in water. Further dilute to 1 µg/mL with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the 1 µg/mL standard solution with the initial mobile phase.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the initial mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
4.2.2. LC-MS/MS Parameters
-
Chromatographic Column: Atlantis C18 column (5 µm, 3.9×100 mm) or equivalent.[4]
-
Mobile Phase:
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-7 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5.0 µL.[4]
-
Mass Spectrometer:
4.2.3. Data Analysis
Quantification is performed using the external standard method. Construct a calibration curve by plotting the peak area of the most intense MRM transition against the concentration of the working standards. The concentration of this compound in the sample is determined from this curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Application Note: GC-MS Protocol for the Analysis of 4-(2-Pyrrolidinoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and analysis of 4-(2-Pyrrolidinoethyl)piperidine using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development and chemical research. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis, adapted from established methods for piperidine derivatives.[1][2][3]
Introduction
This compound is a chemical compound containing both a pyrrolidine and a piperidine ring, making it a relevant structure in medicinal chemistry and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂[4] |
| Molecular Weight | 182.31 g/mol [5] |
| CAS Number | 14759-08-1 |
| Structure | A piperidine ring linked to a pyrrolidine ring via an ethyl group. |
Experimental Protocol
This protocol is a recommended starting point and may require optimization based on the specific sample matrix and analytical instrumentation.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[6]
1.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile organic solvent such as methanol, ethanol, or dichloromethane in a volumetric flask.[1][7]
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the same solvent to achieve the desired concentrations for calibration.
1.2. Sample Extraction (from a solid or liquid matrix)
For samples in a complex matrix, a liquid-liquid extraction (LLE) is recommended to isolate the analyte.[1][6]
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a suitable volume of water to dissolve or suspend the sample.
-
Basify the solution by adding 0.1 M NaOH to a pH > 10 to ensure the analyte is in its free base form.[1]
-
Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and vortex thoroughly for 1-2 minutes to extract the analyte.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.[1]
-
Repeat the extraction two more times with fresh organic solvent and combine the organic extracts.[1]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the analysis solvent (e.g., methanol) before injection into the GC-MS.[1]
Note on Derivatization: For many polar piperidine compounds, derivatization is employed to increase volatility and thermal stability.[8] However, for this compound, direct analysis may be feasible. If poor peak shape or low response is observed, derivatization using an acylating agent like pentafluorobenzoyl chloride can be considered.[1]
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and should be optimized for the specific instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-polymethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9] |
| Injection Mode | Splitless[10] |
| Injection Volume | 1 µL[10] |
| Injector Temperature | 250 °C[10] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C[10] |
| Ion Source Temperature | 230 °C[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Mass Scan Range | m/z 40-400 |
Data Presentation
Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be used for identification in the mass spectrum.[4]
| Adduct | Predicted m/z |
| [M]⁺ | 182.17775 |
| [M+H]⁺ | 183.18558 |
| [M+Na]⁺ | 205.16752 |
| [M+K]⁺ | 221.14146 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationship for Method Selection
Caption: Logical flow for GC-MS method development for piperidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 4. PubChemLite - 4-[2-(pyrrolidin-1-yl)ethyl]piperidine (C11H22N2) [pubchemlite.lcsb.uni.lu]
- 5. 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine | C11H22N2 | CID 24820550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Note: A Robust HPLC Method for Purity Determination of 4-(2-Pyrrolidinoethyl)piperidine
Abstract
This application note details the development and protocol for a reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(2-Pyrrolidinoethyl)piperidine, a key intermediate in pharmaceutical synthesis. Due to the compound's basic nature and lack of a strong UV chromophore, two primary approaches are presented: a reversed-phase method with universal Charged Aerosol Detection (CAD) and an alternative method involving pre-column derivatization for sensitive UV detection. The described methods are suitable for quantifying the main component and resolving potential impurities in bulk drug substances and intermediates, ensuring quality and consistency in drug development and manufacturing.
Introduction
This compound is a diamine structure utilized as a building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical quality attribute. The inherent chemical properties of this compound, specifically its high basicity (predicted pKa of 10.63) and lack of a significant ultraviolet (UV) chromophore, present challenges for traditional reversed-phase HPLC analysis with UV detection.[1] Basic amines are prone to interacting with residual silanol groups on silica-based stationary phases, leading to poor peak shape and tailing.[2][3] Furthermore, the absence of a chromophore necessitates the use of universal detectors or a derivatization strategy to achieve adequate sensitivity.[2][4][5]
This document provides a comprehensive protocol for a primary HPLC method utilizing a modern, robust C18 column with Charged Aerosol Detection (CAD), which does not require the analyte to possess a chromophore. Additionally, an alternative method using pre-column derivatization with dansyl chloride is described for laboratories equipped with standard UV detectors, enhancing the molecule's detectability.
Experimental Protocols
Method 1: RP-HPLC with Charged Aerosol Detection (CAD)
This is the primary recommended method due to its simplicity and direct analysis without chemical modification of the analyte.
1. Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD).
-
Data acquisition and processing software (e.g., Chromeleon™).
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column for basic compounds (e.g., Agilent ZORBAX Extend-C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 minutes; 60% B to 95% B over 2 minutes; Hold at 95% B for 3 minutes; Return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| CAD Settings | Nitrogen gas pressure: 35 psi; Evaporation Temperature: 35 °C; Filter: None |
3. Solution Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Method 2: RP-HPLC with UV Detection via Pre-Column Derivatization
This method is an alternative for laboratories without access to a universal detector. Derivatization with dansyl chloride introduces a highly chromophoric group.
1. Derivatization Reagents:
-
Dansyl Chloride solution: 10 mg/mL in Acetone.
-
Sodium Bicarbonate Buffer: 100 mM, pH 9.0.
2. Derivatization Protocol:
-
Pipette 1.0 mL of the Sample Solution (1000 µg/mL) or Standard Solution (1000 µg/mL) into a clean vial.
-
Add 1.0 mL of the Sodium Bicarbonate Buffer.
-
Add 1.0 mL of the Dansyl Chloride solution.
-
Cap the vial and vortex thoroughly.
-
Heat the mixture at 60 °C for 30 minutes in a water bath or heating block.
-
Allow the solution to cool to room temperature.
-
The derivatized sample is now ready for injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Standard C18 column (e.g., Waters SunFire C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 20 minutes; Hold at 90% B for 5 minutes; Return to 40% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
Data Presentation
The following tables summarize the expected performance characteristics of the primary HPLC-CAD method.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | Report | ~8.5 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| RSD of Peak Area (%) | ≤ 2.0% (n=6) | 0.8% |
Table 2: Method Validation Summary (HPLC-CAD)
| Parameter | Range / Level | Result |
| Linearity | 1 - 200 µg/mL | R² > 0.999 |
| Accuracy (% Recovery) | 80%, 100%, 120% of nominal concentration | 98.5% - 101.2% |
| Precision (RSD%) | Repeatability (n=6) & Intermediate Precision (n=6) | ≤ 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10 | 1.0 µg/mL (0.1% of nominal) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3 | 0.3 µg/mL (0.03% of nominal) |
Table 3: Example Purity Analysis of a Sample Batch
| Peak ID | Retention Time (min) | Area (%) |
| Impurity A | 6.2 | 0.08 |
| Impurity B | 7.1 | 0.12 |
| Main Compound | 8.5 | 99.75 |
| Unknown Impurity | 10.3 | 0.05 |
| Total Impurities | 0.25 | |
| Assay vs. Standard | 99.8% |
Mandatory Visualization
The following diagram illustrates the logical workflow for developing an HPLC purity method for a challenging compound like this compound.
References
- 1. This compound CAS#: 14759-08-1 [chemicalbook.com]
- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-(2-Pyrrolidinoethyl)piperidine for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(2-Pyrrolidinoethyl)piperidine scaffold is a key pharmacophore found in a variety of biologically active compounds. Its inherent structural features, including two basic nitrogen atoms and a flexible ethyl linker, provide a versatile platform for chemical modification to modulate pharmacological properties. Derivatization of this core structure has led to the discovery of potent and selective ligands for a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. These modifications are instrumental in optimizing potency, selectivity, pharmacokinetic profiles, and overall therapeutic potential.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on strategies to enhance biological activity. It includes a summary of quantitative data for key derivatives, detailed synthetic methodologies, and protocols for biological evaluation.
Derivatization Strategies and Biological Activities
The primary points for derivatization on the this compound scaffold are the nitrogen atoms of the piperidine and pyrrolidine rings, as well as the piperidine ring itself. Common strategies include:
-
N-Substitution of the Piperidine Ring: Alkylation, arylation, acylation, and sulfonylation of the piperidine nitrogen have been extensively explored to modulate receptor affinity and selectivity.
-
Modification of the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can influence ligand-receptor interactions and pharmacokinetic properties.
-
Substitution on the Piperidine Ring: Disubstitution at the 4-position of the piperidine ring has been shown to be a successful strategy for developing high-affinity ligands.
These derivatization approaches have yielded compounds with significant activity at various targets, as summarized in the tables below.
Data Presentation: Quantitative Biological Activity of this compound Derivatives
Table 1: Sigma-1 (σ1) Receptor Ligands
| Compound ID | Derivatization | R | Biological Target | Assay Type | IC50 (nM) | Reference |
| 1a | N-Methylpiperidine | -CH3 | σ1 Receptor | Radioligand Binding | 15 | [1][2] |
| 1b | N-Ethylpiperidine | -CH2CH3 | σ1 Receptor | Radioligand Binding | 45 | [1][2] |
| 1c | N-Propylpiperidine | -(CH2)2CH3 | σ1 Receptor | Radioligand Binding | 80 | [1][2] |
| 1d | N-Benzylpiperidine | -CH2Ph | σ1 Receptor | Radioligand Binding | 25 | [1][2] |
Note: The core scaffold is this compound. 'R' represents the substituent on the piperidine nitrogen.
Table 2: Neurokinin-1 (NK1) Receptor Antagonists
| Compound ID | Derivatization Strategy | Biological Target | Assay Type | IC50 (nM) | Reference |
| 2a | 4,4-disubstituted piperidine with 3,5-bis(trifluoromethyl)benzyl ether side chain | NK1 Receptor | Radioligand Binding | 0.95 | [3] |
| 2b | Acyl substitution on piperidine nitrogen | NK1 Receptor | Radioligand Binding | 5.3 | [3] |
| 2c | Sulfonyl substitution on piperidine nitrogen | NK1 Receptor | Radioligand Binding | 5.7 | [3] |
Table 3: Acetylcholinesterase (AChE) Inhibitors
| Compound ID | Derivatization | Biological Target | Assay Type | IC50 (nM) | Reference |
| 3a | 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine | Acetylcholinesterase | Enzyme Inhibition | 1.2 | [4] |
| 3b | Rigid analogue with isoindolone | Acetylcholinesterase | Enzyme Inhibition | Potent | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the synthesis of N-alkylated derivatives of the title compound, a common strategy for modulating biological activity.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient) to obtain the pure N-alkylated derivative.
Protocol 2: In Vitro Sigma-1 (σ1) Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of derivatized compounds for the σ1 receptor.
Materials:
-
--INVALID-LINK---pentazocine (radioligand)
-
Guinea pig brain membranes (source of σ1 receptors)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (derivatives of this compound) at various concentrations
-
Haloperidol (non-selective antagonist for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Prepare guinea pig brain membrane homogenates according to standard laboratory procedures.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of --INVALID-LINK---pentazocine solution (to a final concentration of ~1 nM), and 50 µL of the test compound solution at various concentrations.
-
For determining total binding, add 50 µL of buffer instead of the test compound.
-
For determining non-specific binding, add 50 µL of haloperidol solution (to a final concentration of 10 µM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing ~150 µg of protein).
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values of the test compounds by non-linear regression analysis of the competition binding data using appropriate software (e.g., GraphPad Prism).
Visualizations: Signaling Pathways and Workflows
Sigma-1 (σ1) Receptor Signaling
The σ1 receptor is an intracellular chaperone protein that modulates various signaling pathways, including those involving ion channels and other receptors. Its activation can lead to neuroprotective and anti-amnesic effects.
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow: Synthesis and Screening
The following diagram illustrates the general workflow for the synthesis and biological screening of novel this compound derivatives.
Caption: Drug Discovery Workflow.
Neurokinin-1 (NK1) Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades involved in pain, inflammation, and mood regulation.
Caption: NK1 Receptor Signaling.
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 4-(2-Pyrrolidinoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Pyrrolidinoethyl)piperidine is a versatile bicyclic diamine scaffold that serves as a crucial starting material in the synthesis of a wide array of pharmacologically active compounds. Its unique structure, featuring both a secondary piperidine amine and a tertiary pyrrolidine amine, allows for selective functionalization to generate derivatives with tailored biological activities. N-alkylation of the piperidine nitrogen is a key chemical transformation for modifying the physicochemical and pharmacological properties of this scaffold, leading to the development of potent ligands for various biological targets, including dopamine and sigma receptors.
This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. Furthermore, it presents illustrative quantitative data for these reactions and a diagram of a relevant pharmacological signaling pathway to provide context for drug development applications.
Data Presentation
Table 1: Direct N-Alkylation of this compound with Alkyl Halides
| Entry | Alkylating Agent (1.1 eq.) | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 12 | 85 |
| 2 | Benzyl bromide | DIPEA | DMF | 25 | 24 | 78 |
| 3 | Ethyl iodide | K₂CO₃ | Acetonitrile | 50 | 18 | 75 |
| 4 | Ethyl iodide | DIPEA | DMF | 25 | 36 | 68 |
| 5 | Propyl bromide | K₂CO₃ | Acetonitrile | 60 | 24 | 72 |
Table 2: N-Alkylation of this compound via Reductive Amination
| Entry | Carbonyl Compound (1.2 eq.) | Reducing Agent (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 92 |
| 2 | Acetone | NaBH(OAc)₃ | Dichloromethane | 25 | 24 | 88 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 18 | 90 |
| 4 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 95 |
| 5 | Propanal | NaBH(OAc)₃ | Dichloromethane | 25 | 24 | 85 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5 eq.). If using K₂CO₃, ensure it is finely powdered.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Stir the reaction at the temperature and for the duration specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the solid. If DIPEA was used, proceed to the next step.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a method for the N-alkylation of this compound using a carbonyl compound and a reducing agent. This method is often milder and can provide higher yields with fewer side products compared to direct alkylation.
Materials:
-
This compound
-
Carbonyl compound (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the carbonyl compound (1.2 eq.) to anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for the duration specified in Table 2. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflows for the N-alkylation of this compound.
Dopamine D2 Receptor Signaling Pathway
N-alkylated derivatives of this compound are often investigated as ligands for G protein-coupled receptors, such as dopamine receptors. The following diagram illustrates a simplified signaling cascade initiated by the activation of the dopamine D2 receptor, a common target for such compounds.
Caption: Simplified schematic of the inhibitory Dopamine D2 receptor signaling pathway.
Application Notes and Protocols for 4-(2-Pyrrolidinoethyl)piperidine as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Pyrrolidinoethyl)piperidine is a diamine that incorporates both a piperidine and a pyrrolidine moiety. While specific documented applications of this compound as a catalyst in organic synthesis are not prevalent in the reviewed literature, its structural components suggest a strong potential for catalytic activity in reactions where secondary amines are known to be effective. This document provides detailed application notes and protocols for the prospective use of this compound as a catalyst in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel Condensation and the Michael Addition. The protocols provided are based on established methodologies for similar secondary amine catalysts and are intended to serve as a starting point for reaction discovery and optimization.
Introduction: Predicted Catalytic Activity
The catalytic potential of this compound stems from the basicity and nucleophilicity of its two tertiary amine nitrogens. Both the piperidine and pyrrolidine rings are well-established organocatalysts. They can function as Brønsted bases to deprotonate acidic protons or as nucleophiles to form reactive intermediates such as enamines or iminium ions.
Expected Catalytic Cycles:
-
Enamine Catalysis: In reactions such as the Michael addition, the pyrrolidine or piperidine moiety can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then attack an electrophile.
-
Iminium Catalysis: For reactions like the Knoevenagel condensation, the catalyst can form an iminium ion with a carbonyl compound, enhancing its electrophilicity and facilitating nucleophilic attack.
-
Brønsted Base Catalysis: The basic nature of the nitrogen atoms can catalyze reactions by deprotonating acidic methylene compounds, making them nucleophilic.
The presence of two basic centers in this compound might offer unique reactivity or selectivity compared to simpler secondary amines, potentially through cooperative effects or altered steric and electronic properties.
Application: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. Secondary amines are effective catalysts for this transformation.
General Reaction Scheme
Where X and Y are electron-withdrawing groups (e.g., -CN, -COOR, -COR).
Proposed Experimental Protocol
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
This compound (catalyst)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dean-Stark trap (for azeotropic removal of water, optional)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the chosen solvent (if any).
-
Add a catalytic amount of this compound (e.g., 5-20 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Hypothetical Quantitative Data
The following table presents hypothetical data for the Knoevenagel condensation between benzaldehyde and malononitrile, based on typical results for piperidine or pyrrolidine catalysis.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 10 | Ethanol | Reflux | 2 | >95 (predicted) |
| This compound | 5 | Toluene | Reflux | 3 | >90 (predicted) |
| This compound | 20 | None | 80 | 1 | >95 (predicted) |
Mechanistic Pathway
Caption: Proposed mechanism for the Knoevenagel condensation.
Application: Michael Addition (Aza-Michael Addition)
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When the nucleophile is an amine, it is specifically referred to as an aza-Michael addition. This compound can act as both a nucleophile in a direct aza-Michael addition or as a catalyst to generate an enamine from another carbonyl compound for a Michael addition.
General Reaction Scheme (Enamine-catalyzed)
Proposed Experimental Protocol
Materials:
-
Carbonyl compound (e.g., cyclohexanone, propanal)
-
α,β-Unsaturated carbonyl compound (Michael acceptor, e.g., nitrostyrene, methyl vinyl ketone)
-
This compound (catalyst)
-
Solvent (e.g., DMSO, CHCl₃, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the carbonyl compound (1.0-2.0 equiv.) and the α,β-unsaturated carbonyl compound (1.0 equiv.).
-
Add the solvent (if any) and a catalytic amount of this compound (e.g., 10-20 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically monitored by TLC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the Michael adduct.
Hypothetical Quantitative Data
The following table presents hypothetical data for the Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (%) |
| This compound | 20 | DMSO | 25 | 24 | >90 (predicted) | >95:5 (predicted) | Racemic (predicted) |
| This compound | 10 | CHCl₃ | 25 | 48 | ~85 (predicted) | >90:10 (predicted) | Racemic (predicted) |
Note: Without a chiral catalyst, the product is expected to be racemic.
Mechanistic Pathway (Enamine Catalysis)
Caption: Proposed mechanism for the enamine-catalyzed Michael addition.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a combustible solid and should be stored in a cool, dry place away from ignition sources. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
While direct catalytic applications of this compound are not extensively reported, its chemical structure strongly suggests its utility as a secondary amine organocatalyst. The protocols and mechanistic insights provided herein for the Knoevenagel condensation and Michael addition serve as a robust starting point for researchers to explore the catalytic potential of this compound. Optimization of reaction conditions, including catalyst loading, solvent, and temperature, will be crucial for achieving high yields and selectivities for specific substrates. Further studies are warranted to fully elucidate the catalytic scope and potential advantages of this bifunctional amine catalyst.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Pyrrolidinoethyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of "4-(2-Pyrrolidinoethyl)piperidine" synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve two primary strategies:
-
Reductive Amination: This is a widely used and often high-yielding method. It typically involves the reaction of 4-(2-aminoethyl)piperidine with 1,4-dibromobutane or a related dielectrophile, or the reaction of piperidine-4-acetaldehyde with pyrrolidine followed by reduction.
-
Direct N-Alkylation: This approach involves the reaction of piperidine with a pre-formed 2-(pyrrolidino)ethyl electrophile, such as 2-(pyrrolidino)ethyl chloride or tosylate. While conceptually simple, this method can be prone to side reactions like quaternization of the amine nitrogens.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight in my N-alkylation reaction. What could it be?
A2: A higher molecular weight byproduct in an N-alkylation reaction is often a quaternary ammonium salt. This occurs when the newly formed tertiary amine product reacts further with the alkylating agent. To minimize this, it is recommended to use a stoichiometric amount of the alkylating agent or a slight excess of the starting amine, and to add the alkylating agent slowly to the reaction mixture.
Q3: My reductive amination reaction is sluggish and giving low yields. What can I do to improve it?
A3: Several factors can affect the efficiency of a reductive amination. Consider the following troubleshooting steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for the iminium ion intermediate. If you are using a different reducing agent like sodium borohydride (NaBH₄), the reaction might be less efficient.
-
Reaction pH: The formation of the iminium ion intermediate is pH-dependent. The optimal pH is typically between 4 and 6. You can use an acid catalyst, such as acetic acid, to maintain the appropriate pH.
-
Solvent: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of this compound, a basic diamine, can be achieved through several methods:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
-
Column Chromatography: Chromatography on silica gel can be challenging due to the basic nature of the product, which can lead to tailing. It is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to improve separation.
-
Acid-Base Extraction: The basic nature of the product allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid solution. The aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove neutral impurities. Basification of the aqueous layer will then liberate the free amine, which can be extracted back into an organic solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the freshness and purity of starting materials and reagents, particularly the reducing agent in reductive amination. |
| Incorrect reaction conditions (temperature, pH, solvent). | Optimize reaction parameters. For reductive amination, maintain a pH of 4-6. For N-alkylation, ensure the use of an appropriate base and solvent. | |
| Steric hindrance. | If starting materials are sterically hindered, consider using a less bulky protecting group or a more reactive electrophile/nucleophile. | |
| Formation of Multiple Products | Over-alkylation in N-alkylation reactions. | Use a controlled stoichiometry of the alkylating agent (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture. |
| Side reactions of starting materials. | Protect sensitive functional groups that may react under the reaction conditions. | |
| Isomerization or rearrangement. | Analyze the structure of the byproducts to understand the side reaction pathway and adjust conditions (e.g., temperature, catalyst) accordingly. | |
| Difficult Purification | Product and impurities have similar polarities. | For column chromatography, try a different solvent system or use a modified stationary phase. Consider derivatization to alter the polarity of the product for easier separation, followed by deprotection. |
| Product is an oil and difficult to handle. | Consider converting the product to a salt (e.g., hydrochloride or tartrate) which is often a crystalline solid and easier to purify by recrystallization. | |
| Product degradation on silica gel. | Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
Experimental Protocols
Proposed Synthesis via Reductive Amination
This protocol describes a plausible and efficient synthesis of this compound via reductive amination of piperidine-4-acetaldehyde with pyrrolidine.
Step 1: Synthesis of Piperidine-4-acetaldehyde
This is a representative procedure and may require optimization.
-
To a solution of 4-(2-hydroxyethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude piperidine-4-acetaldehyde, which is often used directly in the next step without further purification.
Step 2: Reductive Amination
-
To a solution of crude piperidine-4-acetaldehyde (1 equivalent) in anhydrous dichloromethane (DCM), add pyrrolidine (1.2 equivalents) and acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, eluting with a gradient of DCM:Methanol with 1% triethylamine) to afford this compound.
Quantitative Data
The following table summarizes expected yields for key steps in the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Materials | Product | Typical Yield Range (%) | Key Parameters |
| Oxidation | 4-(2-Hydroxyethyl)piperidine | Piperidine-4-acetaldehyde | 70-90 | Oxidizing agent (e.g., Dess-Martin periodinane, PCC), Temperature |
| Reductive Amination | Piperidine-4-acetaldehyde, Pyrrolidine | This compound | 60-85 | Reducing agent (e.g., NaBH(OAc)₃), pH, Solvent |
| N-Alkylation (Alternative Route) | 4-(2-Chloroethyl)piperidine, Pyrrolidine | This compound | 50-75 | Base (e.g., K₂CO₃, Et₃N), Solvent, Temperature |
Visualizations
General Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Logical Relationship of Purification Methods
Caption: Logical selection of purification methods based on product properties.
Purification challenges of "4-(2-Pyrrolidinoethyl)piperidine" and solutions
Welcome to the technical support center for "4-(2-Pyrrolidinoethyl)piperidine." This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities largely depend on the synthetic route. A common method for synthesizing the piperidine moiety is the catalytic hydrogenation of a corresponding pyridine precursor.[1] Potential impurities from this process include:
-
Unreacted Starting Materials: The pyridine precursor that was not fully hydrogenated.
-
Partially Hydrogenated Intermediates: Dihydropyridine and tetrahydropyridine species can be present if the reaction is incomplete.[2]
-
Catalyst-Related Byproducts: Side reactions can sometimes lead to ring-opened products, such as δ-amino ketones.[2]
-
Solvent and Reagents: Residual solvents or reagents used in the synthesis and initial workup.
-
Degradation Products: Like many amines, this compound can degrade upon exposure to air and carbon dioxide over time, forming N-oxides and carbonate salts.[3]
Q2: My purified this compound is developing a slight color or forming solids upon storage. What is happening?
A2: This is a common issue with secondary and tertiary amines. Exposure to air can cause oxidation, potentially forming N-oxides.[3] Furthermore, amines can readily absorb atmospheric carbon dioxide (CO2) to form carbonate salts, which often appear as solid precipitates.[3] To prevent this, store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed amber glass bottle.
Q3: Can I use column chromatography to purify this compound?
A3: While possible, purifying amines via standard silica gel chromatography can be challenging due to their basic nature. The amine can streak or bind irreversibly to the acidic silica gel. If chromatography is necessary, consider using a triethylamine (TEA)-basified solvent system or employing alumina as the stationary phase.[4] Another strategy involves protecting the amine nitrogen (e.g., as a Boc-carbamate), which makes it less basic and easier to purify on silica gel.[4]
Q4: What is the recommended method for purifying high-boiling point amines like this one?
A4: For high-boiling point amines (>150 °C), vacuum distillation is the most effective purification method.[5][6] This technique lowers the boiling point of the compound, allowing it to vaporize at a temperature low enough to prevent thermal decomposition.[6][7] It is highly effective at separating the desired amine from non-volatile impurities, higher-boiling byproducts, and polymeric materials.[3]
Troubleshooting Purification Challenges
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Incomplete Separation During Vacuum Distillation
-
Symptom: The distillate is still impure, or the boiling point is not stable during collection.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Fractionation | The boiling points of the impurity and product are too close. Use a fractional distillation column (e.g., Vigreux or packed column) under vacuum to increase separation efficiency. |
| Pressure Fluctuations | An unstable vacuum source can cause the boiling point to fluctuate, leading to co-distillation of impurities.[6] Ensure your vacuum pump is stable and use a vacuum regulator for precise pressure control. |
| Decomposition | The distillation temperature is too high, even under vacuum, causing the compound to decompose. Lower the pressure further to decrease the boiling point. Ensure the heating bath temperature is only 20-30 °C higher than the liquid's boiling point.[5] |
| Foaming/Bumping | Vigorous, uncontrolled boiling can carry non-volatile impurities into the condenser. Use a magnetic stir bar or boiling chips for smooth boiling. In severe cases, adding a small amount of a high-boiling, inert anti-foaming agent may be necessary. |
Issue 2: Low Recovery After Aqueous Acid-Base Extraction
-
Symptom: The final yield of the purified amine is significantly lower than expected after performing an acid wash and basification.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Protonation | The pH of the aqueous acid wash was not low enough to fully protonate and dissolve the amine. Use a pH meter or pH paper to ensure the aqueous layer is sufficiently acidic (typically pH < 2) to form the amine salt.[8] |
| Incomplete Deprotonation | The pH of the aqueous layer was not high enough during basification to convert the amine salt back to the free base. Adjust the pH to > 12 with a strong base (e.g., NaOH, KOH) to ensure complete deprotonation before extracting with an organic solvent. |
| Emulsion Formation | A stable emulsion has formed between the organic and aqueous layers, trapping the product. To break the emulsion, try adding a saturated brine solution, gently swirling instead of shaking vigorously, or filtering the mixture through a pad of Celite. |
| Product Solubility | The protonated amine salt may have some solubility in the organic layer, or the free base has some solubility in the aqueous layer. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent to maximize recovery at each step. |
Experimental Protocols
Protocol 1: General Purification via Vacuum Distillation
This protocol is a general guideline for purifying high-boiling amines.
-
Drying (Optional): If the crude product contains water, pre-dry it by stirring over a suitable basic drying agent, such as potassium hydroxide (KOH) or calcium hydride (CaH2), for several hours.[3] Decant or filter the liquid to remove the drying agent.
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. A short path distillation head is often suitable. Ensure all joints are properly sealed with vacuum grease.
-
Distillation: Place the crude amine in the distillation flask with a magnetic stir bar. Begin stirring and slowly apply vacuum. Once the desired pressure is stable, gradually heat the flask using an oil bath.
-
Fraction Collection: Discard any initial low-boiling fractions (forerun). Collect the main fraction when the boiling point is stable and corresponds to the desired product. The temperature should remain constant throughout the collection of the pure fraction.
-
Completion: Stop the distillation when the temperature starts to rise or drop, or when only a small residue remains.[3] Release the vacuum before turning off the cooling water and allowing the apparatus to cool.
-
Storage: Transfer the purified liquid to a clean, amber glass bottle and store under an inert atmosphere (e.g., nitrogen) to prevent degradation.
Protocol 2: Purification via Acid-Base Extraction
This method is useful for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude amine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with a 1M hydrochloric acid (HCl) solution.[8] The amine will become protonated and move into the aqueous layer. Repeat the acid extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Wash this acidic solution once with the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 12). The amine will deprotonate and may form an oily layer.
-
Extraction: Extract the free amine from the basified aqueous solution using an organic solvent (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Visualizations
Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 8. Workup [chem.rochester.edu]
Optimizing reaction conditions for "4-(2-Pyrrolidinoethyl)piperidine" synthesis
Welcome to the technical support center for the synthesis of 4-(2-Pyrrolidinoethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and practical synthetic routes for this compound are:
-
Route A: N-Alkylation of Pyrrolidine. This involves the reaction of pyrrolidine with a pre-formed 4-(2-haloethyl)piperidine (e.g., chloro- or bromo- derivative). This is a classical nucleophilic substitution reaction.
-
Route B: Two-Step Synthesis from 4-Pyridineethanol. This route begins with the reduction of the pyridine ring of 4-pyridineethanol to form 4-(2-hydroxyethyl)piperidine. The hydroxyl group is then converted to a good leaving group (e.g., a halide or sulfonate ester), followed by nucleophilic substitution with pyrrolidine.
Q2: I am observing significant amounts of di-alkylation or quaternary ammonium salt formation in my N-alkylation reaction. How can I minimize this?
A2: Over-alkylation is a common issue in the synthesis of tertiary amines.[1][2] To minimize the formation of di-alkylation byproducts and quaternary ammonium salts, consider the following strategies:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of your amine and alkylating agent. Using a large excess of the amine being alkylated can also favor mono-alkylation.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of the more nucleophilic tertiary amine product reacting further.[3]
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base to neutralize the acid generated during the reaction without competing in the alkylation.[4]
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can favor over-alkylation.
Q3: What are the best methods for purifying the final product, this compound?
A3: As a tertiary amine, this compound can be purified using several methods:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.
-
Column Chromatography: Column chromatography on silica gel is a common purification technique. However, due to the basic nature of the amine, it may interact strongly with the acidic silica.[5] To mitigate this, it is recommended to use a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), or to use an amine-functionalized silica gel.[5][6]
-
Acid-Base Extraction: The basic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase as its salt. The aqueous layer is then basified, and the free amine is re-extracted with an organic solvent.
Q4: Are there any known biological activities or signaling pathways associated with this compound?
A4: Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. It is primarily considered a synthetic intermediate or building block for the development of more complex molecules with potential pharmacological properties. The piperidine and pyrrolidine moieties are common scaffolds in many biologically active compounds.[7]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of Pyrrolidine (Route A)
| Potential Cause | Recommended Solution(s) |
| Poor Leaving Group on the Ethylpiperidine Moiety | Ensure the halide is sufficiently reactive (I > Br > Cl). If using a chloro- derivative, consider converting it to a more reactive bromo- or iodo- derivative. |
| Steric Hindrance | While less of a concern with pyrrolidine, ensure the reaction temperature and time are optimized to overcome any steric hindrance. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the temperature or reaction time. Ensure the base is of good quality and used in sufficient quantity. |
| Side Reactions | The alkylating agent, 4-(2-haloethyl)piperidine, can undergo intramolecular cyclization to form a spirocyclic quaternary ammonium salt, especially under strongly basic conditions. Use a milder base and moderate reaction temperatures. |
Issue 2: Incomplete Reduction of the Pyridine Ring (Route B, Step 1)
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | If using catalytic hydrogenation, ensure the catalyst (e.g., PtO₂, Rh/C) is fresh and active. Handle pyrophoric catalysts under an inert atmosphere. |
| Insufficient Hydrogen Pressure | Ensure the reaction is performed at the recommended hydrogen pressure for the chosen catalyst and substrate. |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used. |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS until the starting material is consumed. The reaction may require extended reaction times or elevated temperatures. |
Issue 3: Low Yield in the Conversion of Hydroxyl to Halide (Route B, Step 2)
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction with Thionyl Chloride/Bromide | Ensure an adequate excess of the halogenating agent (e.g., SOCl₂) is used. The reaction may require heating under reflux for completion. A protocol for a similar conversion suggests refluxing for 2.5 hours.[8] |
| Degradation of the Product | The resulting haloalkylamine can be unstable. It is often generated and used in situ or isolated as its hydrochloride salt for better stability.[8] |
| Work-up Issues | The product is a water-soluble salt. Avoid aqueous work-ups until after the subsequent alkylation step if possible. If an aqueous work-up is necessary, ensure the pH is controlled to prevent decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation (Route A)
This protocol is a representative procedure based on the N-alkylation of secondary amines.[9][10]
Step 1: Synthesis of 4-(2-Chloroethyl)piperidine Hydrochloride
This intermediate can be synthesized from 4-(2-hydroxyethyl)piperidine.[11] A procedure analogous to the synthesis of the 2-substituted isomer is as follows:[8]
-
To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in chloroform, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, 4-(2-chloroethyl)piperidine hydrochloride, can be recrystallized from ethanol/ether.
Step 2: N-Alkylation of Pyrrolidine
-
In a round-bottom flask, dissolve 4-(2-chloroethyl)piperidine hydrochloride (1.0 eq) and pyrrolidine (2.5 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, or heat to 50-70 °C to increase the reaction rate. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase containing ~1% triethylamine).
Quantitative Data for N-Alkylation Reactions
The following table provides representative conditions and expected yields for N-alkylation reactions of piperidines, which can be used as a starting point for optimization.
| 2-Substituted Piperidine | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methylpiperidine | Benzyl bromide | K₂CO₃ | MeCN | RT | 12 | 85 |
| 2-Phenylpiperidine | Ethyl iodide | DIPEA | DMF | 50 | 24 | 78 |
| Piperidine | 1-(2-chloroethyl)pyrrolidine | K₂CO₃ | ACN | 70 | 18 | (Not specified) |
Data is generalized from typical N-alkylation procedures.[9]
Visualizations
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route.
Experimental Workflow for N-Alkylation (Route A)
Caption: Step-by-step workflow for the N-alkylation synthesis.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chembk.com [chembk.com]
"4-(2-Pyrrolidinoethyl)piperidine" stability issues and degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and potential degradation products of 4-(2-Pyrrolidinoethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over time. What could be the cause?
A1: Inconsistent analytical results, particularly a decreasing peak area in chromatographic analysis (e.g., HPLC, LC-MS), may suggest that this compound is degrading under your experimental or storage conditions. The molecule contains two tertiary amine functional groups within piperidine and pyrrolidine rings, which can be susceptible to certain degradation pathways. It is crucial to establish the stability of the molecule under your specific conditions. Performing forced degradation studies is a recommended approach to understand the compound's stability profile.[1][2]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. The tertiary amines in the piperidine and pyrrolidine rings are the most probable sites for degradation.[2] Likely pathways include:
-
Oxidation: The tertiary amines are susceptible to oxidation, which could lead to the formation of N-oxides or even ring-opening products.[2] This can be initiated by atmospheric oxygen over extended periods, or more rapidly in the presence of oxidizing agents.
-
Thermal Degradation: High temperatures can promote complex degradation reactions.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place. It is also advisable to protect it from light. For long-term storage, refrigeration (2-8°C) is recommended.[3] Keep the compound away from heat and sources of ignition.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match.[1][2]2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH). |
| Loss of compound potency or concentration over a short period. | Rapid degradation under specific experimental conditions. | 1. Immediately analyze a freshly prepared sample as a baseline.2. Investigate the effect of solvent, pH, and temperature on stability in your experimental setup.3. Consider using a stabilizing agent if the degradation is unavoidable under the experimental conditions. |
| Inconsistent results between different batches of the compound. | Potential impurities or initial degradation in a specific batch. | 1. Re-qualify the new batch against a reference standard.2. Analyze the purity of the problematic batch using a high-resolution analytical technique like LC-MS/MS. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.[1][2][4]
1. Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and understand its degradation pathways.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[2]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[2]
5. Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as RP-HPLC with a C18 column.
Data Presentation
The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| Control (Unstressed) | 0% | 0 | - |
| 0.1 M HCl (24h, RT) | 5% | 1 | 4.2 min |
| 0.1 M NaOH (24h, RT) | 8% | 2 | 3.8 min, 5.1 min |
| 3% H₂O₂ (8h, RT) | 25% | 3 | 6.5 min |
| Thermal (80°C, 48h) | 12% | 2 | 4.5 min, 7.2 min |
| Photolytic (ICH Q1B) | 18% | 4 | 3.5 min, 5.8 min, 8.1 min, 9.3 min |
References
Technical Support Center: Troubleshooting Low Diastereoselectivity in Piperidine Derivative Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low diastereoselectivity in the synthesis of piperidine derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low diastereoselectivity in the synthesis of piperidine derivatives?
Low diastereoselectivity in piperidine synthesis can stem from several factors throughout the reaction process. The key is to understand the interplay between thermodynamics and kinetics, as well as the influence of various reaction components.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a product mixture that reflects thermodynamic stability rather than kinetic preference. Conversely, very low temperatures might not provide sufficient energy for the reaction to proceed at a reasonable rate.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of transition states leading to different diastereomers.[1] For instance, in Pictet-Spengler reactions, polar aprotic solvents may favor cis products, while non-polar solvents can favor the trans isomer.[2]
-
Catalyst Choice: The catalyst plays a crucial role in determining the stereochemical outcome. The choice between heterogeneous catalysts (e.g., Pd/C, PtO₂) and homogeneous catalysts (e.g., Rh-based complexes) can significantly impact the diastereomeric ratio.[3][4] The ligand associated with a metal catalyst can also create a chiral environment that directs the stereoselective formation of one diastereomer.
-
Substrate-Related Factors: The steric and electronic properties of substituents on the starting materials can dictate the preferred direction of attack or cyclization.[1] Bulky protecting groups or substituents can hinder the approach of a reagent from one face of the molecule, thereby favoring the formation of a specific diastereomer.
-
Reagent Choice: The choice of reagents, such as reducing agents, can influence the stereochemical outcome. For example, in the reduction of a cyclic iminium ion, the steric bulk of the hydride source can affect the facial selectivity of the hydride delivery.
Q2: How can I enhance the diastereoselectivity of a Pictet-Spengler reaction for synthesizing piperidine derivatives?
The Pictet-Spengler reaction is a powerful tool for constructing the piperidine core, but achieving high diastereoselectivity can be challenging. Here are some troubleshooting steps:
-
Optimize Reaction Temperature: To favor the kinetically preferred product (often the cis isomer), it is recommended to screen a range of lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[1][2] For the thermodynamically more stable product (often the trans isomer), increasing the temperature or prolonging the reaction time may be beneficial.[2]
-
Screen Acid Catalysts: The nature and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state. It is advisable to evaluate a panel of Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂).[1][2]
-
Vary the Solvent: Experiment with solvents of differing polarities. Non-polar solvents like toluene or dichloromethane may favor one diastereomer, while more polar solvents like acetonitrile could favor the other.[1][2]
-
Modify the Substrate: If feasible, consider altering the protecting groups or other substituents on the starting materials to introduce greater steric hindrance, which can favor the formation of a single diastereomer.[1]
Q3: What is the function of a chiral auxiliary in controlling diastereoselectivity, and how do I select an appropriate one?
A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate. It directs the stereochemical course of a reaction, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.[3][5]
The choice of a chiral auxiliary depends on the specific reaction and the desired stereochemical outcome. Some commonly used auxiliaries in piperidine synthesis include:
-
Evans' Oxazolidinones: These are widely used for stereoselective alkylations and aldol reactions.[6][7]
-
Phenylglycinol-derived Lactams: These have proven to be versatile for the enantioselective synthesis of variously substituted piperidine derivatives.[8]
-
Carbohydrate-derived Auxiliaries: For example, arabinopyranosylamine can be used to direct the stereoselective synthesis of 2-substituted dehydropiperidinones.[9]
The selection of an auxiliary should be based on its ability to impart high facial selectivity, its ease of attachment and cleavage, and its potential for recovery and reuse.
Q4: How can I effectively remove a chiral auxiliary without compromising the stereochemistry of my piperidine product?
The cleavage of a chiral auxiliary is a critical step and must be performed under conditions that do not cause racemization or epimerization of the newly formed stereocenters. The cleavage method depends on the type of auxiliary used.
-
For Evans' Oxazolidinones (N-acyl oxazolidinones):
-
Reductive Cleavage: Treatment with reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to an alcohol, releasing the chiral auxiliary.
-
Hydrolytic Cleavage: Saponification with aqueous bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) can hydrolyze the amide bond to yield the carboxylic acid.
-
Transesterification: Reaction with an alkoxide, such as sodium methoxide (NaOMe) in methanol, can produce the corresponding methyl ester.[6]
-
-
For Pseudoephedrine Amides: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions, or by reduction with a suitable reducing agent.[6]
It is crucial to carefully select the cleavage conditions to ensure they are compatible with the functional groups present in the molecule and do not compromise the stereochemical integrity of the product.
Q5: Can enzymatic reactions be utilized to enhance diastereoselectivity in piperidine synthesis?
Yes, enzymatic reactions offer a powerful and often highly selective method for controlling stereochemistry in piperidine synthesis. Biocatalysts can provide excellent enantio- and diastereoselectivity under mild reaction conditions.[10][11]
-
Ene-Reductases (EReds): These enzymes can catalyze the asymmetric reduction of C=C double bonds in tetrahydropyridines to yield chiral piperidines with high stereoselectivity.[10]
-
Imine Reductases (IREDs): IREDs can be used for the asymmetric reduction of imines and iminium ions, which are common intermediates in piperidine synthesis.[10]
-
Transaminases (TAs): ω-Transaminases can be employed for the asymmetric synthesis of chiral amines, which can be key precursors for chiral piperidines.[11]
The use of whole-cell biocatalysts or isolated enzymes in cascade reactions can provide a highly efficient and stereoselective route to complex piperidine derivatives.[10]
Part 2: Troubleshooting Guides
Guide 1: Low Diastereoselectivity in the Catalytic Hydrogenation of Substituted Pyridines
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor cis/trans ratio | Suboptimal Catalyst: The chosen catalyst (e.g., Pd/C) may not provide sufficient stereocontrol. | - Screen other catalysts such as Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Rhodium(III) oxide (Rh₂O₃).[3][12] - Consider using a homogeneous catalyst with a chiral ligand for asymmetric hydrogenation. |
| Reaction Conditions: Temperature and pressure are not optimized. | - Increase hydrogen pressure (e.g., 30-80 bar) to potentially favor the formation of the cis isomer.[12] - Vary the reaction temperature. Lower temperatures may enhance selectivity. | |
| Solvent Choice: The solvent may not be ideal for achieving high diastereoselectivity. | - Experiment with different solvents. Acetic acid is a common choice, but others like ethanol or methanol could be explored. | |
| Formation of Byproducts | Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions. | - Increase reaction time and/or the severity of conditions (temperature, pressure).[12] |
| Ring Opening: Presence of water or certain catalysts can promote ring opening. | - Ensure anhydrous conditions are maintained.[12] | |
| Over-reduction: Harsh conditions may reduce other functional groups. | - Choose a more chemoselective catalyst.[12] |
Guide 2: Poor Diastereoselectivity in the Reduction of Substituted Tetrahydropyridines
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio | Reducing Agent: The chosen reducing agent may not be sterically demanding enough to provide good facial selectivity. | - Screen a variety of reducing agents, such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or L-Selectride.[1][13] |
| Acid Co-reagent: The acid used to form the iminium ion intermediate may not be optimal. | - Evaluate different acids, including pivalic acid, p-toluenesulfonic acid (TsOH), or trifluoroacetic acid (TFA).[1] | |
| Reaction Temperature: The temperature may be too high, leading to equilibration. | - Conduct the reduction at lower temperatures (e.g., 0 °C to -78 °C).[1] |
Part 3: Data and Protocols
Data Tables
Table 1: Effect of Reaction Conditions on the Diastereoselective Reduction of a Dihydropyridine Intermediate [1]
| Entry | Acid (5 equiv) | Reducing Agent (3 equiv) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Pivalic Acid | NaBH(OAc)₃ | Toluene | 0 to RT | 95 | >95:5 |
| 2 | TsOH | NaBH(OAc)₃ | Toluene | 0 to RT | 85 | 94:6 |
| 3 | TFA | NaBH(OAc)₃ | Toluene | 0 to RT | 75 | 92:8 |
| 4 | Pivalic Acid | NaBH₄ | Toluene/EtOH | 0 to RT | 88 | 90:10 |
Note: Data is adapted from a specific example and serves as a general guide.
Table 2: Comparison of Catalysts for the Asymmetric Hydrogenation of a Pyridinium Salt [8]
| Entry | Catalyst Precursor | Chiral Amine | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | [RhCpCl₂]₂ | (R)-1-Phenylethylamine | DCM/H₂O | 85 | >20:1 |
| 2 | [Ru(p-cymene)Cl₂]₂ | (R)-1-Phenylethylamine | DCM/H₂O | 70 | 15:1 |
| 3 | [IrCpCl₂]₂ | (R)-1-Phenylethylamine | DCM/H₂O | 65 | 10:1 |
Note: This table illustrates the impact of different metal catalysts in a specific asymmetric reductive amination context.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Catalytic Hydrogenation of a Substituted Pyridine [12]
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or crystallization to isolate the desired diastereomer.
Protocol 2: General Procedure for the Pictet-Spengler Reaction with High Diastereoselectivity [2]
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Acid Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the diastereomers.
Protocol 3: General Procedure for the Cleavage of an Evans Chiral Auxiliary [6]
-
Reactant Preparation: Dissolve the N-acyl oxazolidinone (1.0 eq) in an appropriate anhydrous solvent (e.g., THF or diethyl ether) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: For reductive cleavage, slowly add a solution of lithium borohydride (2.0 eq) in THF. For hydrolytic cleavage, add an aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup:
-
Reductive Cleavage: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Hydrolytic Cleavage: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
-
Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the product by flash column chromatography. The chiral auxiliary can often be recovered from the aqueous layer.
Part 4: Visualizations
Caption: A troubleshooting workflow for addressing low diastereoselectivity.
Caption: Key factors influencing diastereoselectivity in piperidine synthesis.
References
- 1. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. stackoverflow.com [stackoverflow.com]
- 13. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism [mdpi.com]
"4-(2-Pyrrolidinoethyl)piperidine" handling and storage best practices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 4-(2-Pyrrolidinoethyl)piperidine. Below, you will find frequently asked questions, troubleshooting guides for common experimental issues, and summarized data to ensure the safe and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is classified as a combustible solid, so it should be kept away from heat, sparks, and open flames. For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is recommended to prevent degradation from atmospheric components like carbon dioxide and moisture.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect the eyes, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Q3: Is this compound soluble in common laboratory solvents?
Q4: What are the main hazards associated with this compound?
A4: this compound is classified as a combustible solid. Piperidine and its derivatives can be irritating to the skin, eyes, and respiratory system. Direct contact should be avoided. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis Reactions
Low yields in reactions involving the synthesis of or with this compound can be frustrating. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low reaction yields.
Q: My N-alkylation reaction with this compound is giving a low yield. What should I check?
A:
-
Reagent Quality: Ensure that your starting materials are pure and dry. Secondary amines can absorb water and carbon dioxide from the air, which can interfere with the reaction.
-
Base Strength: If your reaction generates an acid byproduct, it can protonate the starting amine, rendering it non-nucleophilic. Consider adding a non-nucleophilic base to neutralize the acid.
-
Leaving Group: The reactivity of your alkylating agent is dependent on the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Solvent Choice: The solvent can significantly impact the reaction rate. Polar apathetic solvents like acetonitrile or DMF are often good choices for N-alkylation.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, be cautious of potential side reactions at higher temperatures.
Issue 2: Impurities in the Final Product
The presence of impurities can compromise the results of your experiments. This section provides guidance on identifying and mitigating common impurities.
Troubleshooting Workflow for Product Impurities
Caption: A decision tree for identifying and mitigating product impurities.
Q: I am observing an unknown peak in the NMR spectrum of my product. What could it be?
A:
-
Unreacted Starting Materials: Check the chemical shifts against your starting materials. If the reaction has not gone to completion, you will see signals from the limiting reagent.
-
Pyridine-like Impurities: If the synthesis of the piperidine ring involved the reduction of a pyridine precursor, residual pyridine can be a common impurity and is often difficult to remove by distillation due to azeotrope formation.[4]
-
Oxidation Products: Exposure to air can lead to the formation of oxidation products, which may cause a yellowish discoloration.
-
Solvent Residues: Ensure that all solvents used during the work-up and purification have been thoroughly removed under vacuum.
Quantitative Data Summary
Quantitative data for this compound is limited in publicly available literature. The following tables provide data for the parent compound, piperidine, and general stability information for secondary amines, which can serve as a useful proxy.
Table 1: Physicochemical Properties of Piperidine (as a proxy)
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁N | [3] |
| Molar Mass | 85.15 g/mol | [3] |
| Boiling Point | 106 °C | [5] |
| Melting Point | -7 °C | [5] |
| Density | 0.862 g/mL | [5] |
| pKa (of conjugate acid) | 11.22 | [5] |
Table 2: General Solubility of Piperidine (as a proxy)
| Solvent | Solubility | Reference |
| Water | Miscible | [3] |
| Alcohols (e.g., Ethanol) | Soluble | [3] |
| Ethers (e.g., Diethyl ether) | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Hexane | Limited | [3] |
Table 3: General Stability of Secondary Amines
| Condition | Stability Consideration | Reference |
| Air Exposure | Can absorb CO₂ to form carbamates and may be susceptible to oxidation. | [4] |
| High Temperature | Thermal degradation can occur, especially in the presence of CO₂. | [6] |
| Strong Acids | Forms stable ammonium salts. | [1] |
| Strong Oxidizing Agents | Incompatible; can lead to vigorous reactions. | [4] |
Experimental Protocols
Synthesis of 4-(1-pyrrolidinyl)piperidine Derivatives (Representative Protocol)
This protocol describes the synthesis of N-phenacyl-4-(1-pyrrolidinyl)piperidine derivatives.
Materials:
-
4-(1-pyrrolidinyl)piperidine
-
Substituted phenacyl bromide
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
Magnetic stirrer
-
Round bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 4-(1-pyrrolidinyl)piperidine (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the substituted phenacyl bromide (1 equivalent) to the reaction mixture.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-phenacyl-4-(1-pyrrolidinyl)piperidine derivative.[7]
Characterization: The final product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7]
References
- 1. This compound [amp.chemicalbook.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 3 from SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Avoiding common pitfalls in "4-(2-Pyrrolidinoethyl)piperidine" derivatization
Welcome to the technical support center for the derivatization of 4-(2-Pyrrolidinoethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common pitfalls encountered during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my N-alkylation reaction with an alkyl halide. What are the potential causes?
A1: Low yields in N-alkylation reactions of this compound can stem from several factors. Firstly, ensure the purity of your starting materials and the dryness of your solvent, as moisture can quench reagents.[1] The choice of base and solvent is also critical; a common pitfall is using a base that is not strong enough to deprotonate the resulting ammonium salt, which can slow down or halt the reaction.[2] Additionally, suboptimal reaction conditions such as temperature and reaction time can lead to incomplete conversion.[1] Consider performing small-scale trial reactions to optimize these parameters.
Q2: My reaction is producing a mixture of products, including a di-alkylated species. How can I improve the selectivity for mono-alkylation?
A2: The presence of two tertiary amine centers in this compound introduces the challenge of chemoselectivity. The pyrrolidine nitrogen is generally considered to be slightly more basic and potentially more nucleophilic than the piperidine nitrogen, which can lead to preferential alkylation at that site, though this is not always guaranteed and is substrate-dependent.[3][4] Over-alkylation, leading to the formation of a quaternary ammonium salt at one or both nitrogen atoms, is a common side reaction, especially if an excess of the alkylating agent is used.[2][5] To favor mono-alkylation, it is recommended to use the piperidine derivative as the limiting reagent and to add the alkylating agent slowly to the reaction mixture.[2] Reductive amination is an alternative strategy that can offer higher selectivity and avoids the issue of over-alkylation.[5]
Q3: I have successfully performed an N-alkylation, but my product is degrading during workup or purification. What could be the cause?
A3: A potential degradation pathway for the quaternary ammonium salt product is the Hofmann elimination, especially if the workup is performed at elevated temperatures or under basic conditions.[1][6][7] This β-elimination reaction results in the formation of an alkene and a tertiary amine, leading to loss of the desired product.[8][9] To mitigate this, it is advisable to perform the workup at lower temperatures and to use milder bases if a basic wash is required.
Q4: I am struggling to purify my derivatized product from the unreacted starting material and other byproducts. What purification strategies do you recommend?
A4: The purification of tertiary amine derivatives can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography.[10] One approach is to use an amine-functionalized silica gel for column chromatography, which can significantly improve separation.[10] Alternatively, adding a small amount of a competing amine, such as triethylamine, to the mobile phase during standard silica gel chromatography can also be effective.[10] For non-chromatographic methods, buffer-assisted extraction at different pH values can be used to separate primary, secondary, and tertiary amines.[11] Adsorbents like aluminum oxide can also be employed to remove polar impurities.[12][13]
Q5: I suspect an N-oxide is forming as a side product in my reaction. How can I detect and avoid this?
A5: Tertiary amines can be oxidized to N-oxides, which are highly polar and water-soluble compounds.[14][15] This can occur if the reaction is exposed to oxidizing agents or even air over prolonged periods.[15] N-oxide formation can be detected by mass spectrometry, as it will result in an increase in mass of 16 amu. To avoid this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your reagents and solvents are free of peroxides.[1]
Troubleshooting Guides
Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Impure Reagents/Wet Solvents | Use high-purity, anhydrous solvents and fresh reagents. Dry solvents using standard laboratory procedures if necessary. | Impurities can act as catalysts for side reactions, and water can hydrolyze or react with reagents.[1] |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature (e.g., 0 °C, room temperature, 50 °C) in small-scale trials. | Some reactions require heating to proceed at a reasonable rate, while others may produce side products at elevated temperatures.[16] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS at different time points (e.g., 1h, 4h, 12h, 24h). | Derivatization reactions can be slow, and stopping the reaction prematurely will result in low conversion.[5] |
| Inappropriate Base | For N-alkylations, ensure a suitable base (e.g., K₂CO₃, DIPEA) is used in sufficient quantity (at least 1.1 equivalents) to neutralize the acid formed. | The formation of an ammonium salt can inhibit further reaction; a base is required to regenerate the free amine.[2] |
Poor Selectivity (Mixture of Products)
| Potential Cause | Troubleshooting Step | Rationale |
| Over-alkylation | Use a slight excess of the this compound and add the alkylating agent dropwise. | This minimizes the concentration of the alkylating agent at any given time, reducing the likelihood of di-alkylation.[2] |
| Lack of Chemoselectivity | Consider a protecting group strategy if derivatization at a specific nitrogen is required. Alternatively, reductive amination often provides better selectivity than direct alkylation. | The two tertiary amines have different steric and electronic environments. Reductive amination is generally more selective for the less hindered amine.[5][17] |
| Side Reactions | Run the reaction under an inert atmosphere and use degassed solvents. Avoid excessive heat. | This minimizes the formation of N-oxides and other degradation products.[15] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous acetonitrile (MeCN)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered, dry potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.05 eq.) to the stirred suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.[5]
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (potentially with 1% triethylamine in the eluent) to obtain the desired N-alkylated product.[10]
Protocol 2: N-Acylation with an Acyl Chloride
This protocol details the acylation of this compound. Given the presence of two nucleophilic centers, this reaction may yield a mixture of products.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.[18]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the derivatization of piperidine scaffolds. Note that yields are highly dependent on the specific substrates and reaction scale.
| Derivatization Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| N-Alkylation | Benzyl bromide | K₂CO₃ | MeCN | Room Temp | 12-24 | 70-90 | [5] |
| N-Alkylation | Ethyl iodide | DIPEA | MeCN | Room Temp | 12-18 | < 70 | [2] |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 1-24 | 80-95 | [5] |
| N-Acylation | Benzoyl chloride | NEt₃ | DCM | 0 to RT | 2-4 | 85-95 | [18] |
| N-Acylation | Acetic anhydride | Pyridine | DCM | Room Temp | 2-6 | 80-90 | [18] |
Visualizations
Caption: A generalized experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low-yield derivatization reactions.
Caption: Potential mechanism of action for piperidine derivatives as anti-inflammatory agents via inhibition of the NF-κB pathway.[19]
References
- 1. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 7. byjus.com [byjus.com]
- 8. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 13. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Amine oxide - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Scaling Up the Synthesis of "4-(2-Pyrrolidinoethyl)piperidine" for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of "4-(2-Pyrrolidinoethyl)piperidine" on a scale suitable for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for scaling up the production of this compound?
A1: For preclinical quantities, two primary synthetic routes starting from the commercially available 4-(2-hydroxyethyl)piperidine are recommended due to their scalability and use of well-established reactions.
-
Route A: Tosylation and Nucleophilic Substitution. This two-step process involves the conversion of the primary alcohol in 4-(2-hydroxyethyl)piperidine to a tosylate, creating a good leaving group, followed by nucleophilic substitution with pyrrolidine.
-
Route B: Oxidation and Reductive Amination. This route consists of oxidizing the primary alcohol to an aldehyde, followed by a reductive amination reaction with pyrrolidine to form the final product.
Q2: Is N-protection of the piperidine ring necessary for these synthetic routes?
A2: For Route B, N-protection of the piperidine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, is highly recommended prior to the oxidation step. This prevents side reactions and simplifies purification. The Boc group can be removed in the final step. For Route A, while the reaction can sometimes be performed without protection, N-protection can lead to cleaner reactions and higher yields, particularly during the tosylation step.
Q3: What are the critical parameters to control during the tosylation of 4-(2-hydroxyethyl)piperidine (Route A)?
A3: Temperature control is crucial. The reaction should be carried out at low temperatures (typically 0 °C to room temperature) to prevent side reactions. The choice of base (e.g., pyridine, triethylamine) and solvent (e.g., dichloromethane, chloroform) can also significantly impact the reaction's efficiency and should be carefully selected and dried to prevent hydrolysis of the tosyl chloride.
Q4: What is a common side product in the tosylation reaction, and how can it be minimized?
A4: A common side product is the corresponding chloride, formed by the displacement of the tosylate by chloride ions. This can be minimized by using a non-chloride containing base and ensuring the purity of the starting materials and solvents.[1]
Q5: Which reducing agent is most suitable for the reductive amination step (Route B) at a larger scale?
A5: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for scaling up this reaction.[2][3][4] It is milder and more selective for the iminium ion over the aldehyde starting material compared to other borohydrides like sodium borohydride, which can reduce the aldehyde before imine formation is complete.[2][3] This one-pot procedure simplifies the process and often leads to higher yields.[4]
Q6: My final product, this compound, is difficult to purify by standard silica gel chromatography. What are some solutions?
A6: The basic nature of the two nitrogen atoms in the molecule can lead to significant tailing on standard silica gel. To improve purification:
-
Use a basic modifier in the mobile phase: Adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.
-
Acid-base extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and washing with a dilute acid to extract the basic product into the aqueous phase. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
-
Use a different stationary phase: Alumina or reverse-phase silica gel can be effective alternatives to standard silica gel for the purification of basic compounds.
Troubleshooting Guides
Route A: Tosylation and Nucleophilic Substitution
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low yield of tosylate | - Incomplete reaction. - Hydrolysis of tosyl chloride. - Competing elimination reaction. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Use anhydrous solvents and reagents. - Maintain a low reaction temperature (0 °C). |
| Formation of a significant amount of 2-(piperidin-4-yl)ethyl chloride | Presence of chloride ions in the reaction mixture. | - Use a non-chloride base (e.g., pyridine). - Ensure all glassware is free of chloride residue. |
| Low yield of this compound in the substitution step | - Incomplete reaction. - Poor nucleophilicity of pyrrolidine. - Side reactions of the tosylate (e.g., elimination). | - Increase the reaction temperature or time. - Use a slight excess of pyrrolidine. - Ensure the tosylate is pure and dry before use. |
| Difficult purification of the final product | Co-elution with unreacted pyrrolidine or other basic impurities. | - Perform an acid-base workup to remove excess pyrrolidine. - Use column chromatography with a triethylamine-modified eluent. |
Route B: Oxidation and Reductive Amination
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low yield of the aldehyde after oxidation (e.g., Swern oxidation) | - Incomplete reaction. - Over-oxidation to the carboxylic acid (less likely with Swern). - Unstable aldehyde intermediate. | - Ensure accurate temperature control during the Swern oxidation (-78 °C). - Use freshly distilled reagents. - Use the crude aldehyde immediately in the next step without extensive purification. |
| Low yield of the final product in the reductive amination | - Incomplete imine formation. - Inactive reducing agent. - Reduction of the aldehyde before imine formation. | - If not using STAB, allow sufficient time for imine formation before adding the reducing agent. - Use fresh sodium triacetoxyborohydride. - Consider adding a catalytic amount of acetic acid to facilitate imine formation. |
| Presence of unreacted aldehyde in the final product | Incomplete reductive amination. | - Increase the amount of reducing agent or reaction time. - Ensure the pyrrolidine is of high purity. |
| Final product is contaminated with the starting alcohol | Incomplete oxidation or reduction of the aldehyde back to the alcohol. | - Re-optimize the oxidation step to ensure full conversion. - Use a selective reducing agent like STAB that does not readily reduce aldehydes. |
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Tosylation & Substitution | Route B: Oxidation & Reductive Amination |
| Starting Material | 4-(2-hydroxyethyl)piperidine | 4-(2-hydroxyethyl)piperidine |
| Key Intermediates | 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate | 4-Piperidineacetaldehyde |
| Number of Steps | 2 (3 with N-protection) | 2 (3 with N-protection/deprotection) |
| Key Reagents | p-Toluenesulfonyl chloride, Pyrrolidine | Oxalyl chloride, DMSO, Triethylamine, Pyrrolidine, Sodium triacetoxyborohydride |
| Potential for Scale-up | Good | Good |
| Common Issues | Formation of chloride byproduct, Elimination side reactions | Stability of aldehyde intermediate, Over-reduction |
Table 2: Analytical Data for this compound
| Analytical Technique | Expected Results |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~2.9-2.5 (m, piperidine & pyrrolidine N-CH₂), ~2.1-1.2 (m, piperidine & pyrrolidine CH & CH₂) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~62 (piperidine C4), ~54 (pyrrolidine N-CH₂), ~46 (piperidine N-CH₂), ~35-23 (aliphatic CH & CH₂) |
| GC-MS | Expected molecular ion peak at m/z 182 |
Experimental Protocols
Route A: Tosylation and Nucleophilic Substitution
Step 1: Synthesis of 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate
-
Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-(piperidin-4-yl)ethyl 4-methylbenzenesulfonate (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.
-
Add pyrrolidine (1.5-2.0 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an acid-base extraction to purify the crude product.
-
Further purification can be achieved by column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine.
Route B: Oxidation and Reductive Amination (with N-Boc protection)
Step 1: N-Boc Protection of 4-(2-hydroxyethyl)piperidine
-
Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.
Step 2: Swern Oxidation to tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
-
In a flame-dried, three-necked flask under nitrogen, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in dichloromethane dropwise, maintaining the temperature below -60 °C.
-
Stir for 15 minutes, then add a solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in dichloromethane dropwise, keeping the temperature below -60 °C.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde is often used immediately in the next step.
Step 3: Reductive Amination and Deprotection
-
Dissolve the crude tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane.
-
Add pyrrolidine (1.2 eq).
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 12-16 hours at room temperature, monitoring by LC-MS.
-
Quench with saturated sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate to give the crude N-Boc protected final product.
-
For deprotection, dissolve the crude product in dichloromethane and add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution.
-
Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate under reduced pressure and perform an acid-base workup to isolate the final product. Purify by column chromatography if necessary.
Visualizations
Caption: Comparison of two primary synthetic routes for this compound.
Caption: Decision workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Piperidine-Based Scaffolds in Drug Discovery: "4-(2-Pyrrolidinoethyl)piperidine" in Focus
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1] Its conformational rigidity and the presence of a basic nitrogen atom make it a versatile building block for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of "4-(2-Pyrrolidinoethyl)piperidine" with other prominent piperidine-based scaffolds, including 4-aminopiperidine, 4-hydroxypiperidine, piperidine-4-carboxylic acid, and N-arylpiperidine. By presenting available experimental data, this document aims to inform scaffold selection in the intricate process of drug design.
At a Glance: Comparative Physicochemical and Biological Properties
The choice of a piperidine scaffold significantly influences a compound's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The following table summarizes key properties of the discussed scaffolds. It is important to note that the biological activity data presented is not from direct head-to-head comparative studies but is compiled from various sources investigating similar biological targets to provide a relevant, albeit indirect, comparison.
| Scaffold | Structure | Key Physicochemical Characteristics | Representative Biological Activity Data |
| This compound | Combines the features of both piperidine and pyrrolidine rings, potentially influencing lipophilicity and basicity. The ethyl linker provides flexibility. | Target: Sigma-1 (σ1) ReceptorCompound: Analog with N-benzyl groupActivity: Ki = 7.9 nM[2] | |
| 4-Aminopiperidine | The primary amino group offers a key point for hydrogen bonding and further derivatization. Generally increases polarity. | Target: Protein Kinase B (Akt1)Compound: Pyrrolopyrimidine derivativeActivity: IC50 = 0.027 µM[3] | |
| 4-Hydroxypiperidine | The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and target interactions. | Target: Dopamine Transporter (DAT)Compound: Benzhydryloxyethyl derivativeActivity: IC50 = 4.05 nM[4] | |
| Piperidine-4-carboxylic Acid | The carboxylic acid moiety introduces a negative charge at physiological pH, significantly impacting solubility and potential for ionic interactions. | Target: GABA-A ReceptorCompound: Isonipecotic acidActivity: Partial agonist (Emax = 46-57% for α1, α2, α3, α5 subunits)[5] | |
| N-Arylpiperidine | The direct attachment of an aryl group to the piperidine nitrogen introduces aromatic interactions and can significantly modulate electronic properties and metabolic stability. | Target: Dopamine D2 ReceptorCompound: Conformationally restricted N-arylpiperazine analogActivity: Ki < 1 µM[6] |
In-Depth Scaffold Analysis
This compound: A Dual-Heterocycle Scaffold
The "this compound" scaffold is unique in that it incorporates both a piperidine and a pyrrolidine ring. This combination offers a distinct three-dimensional structure and a different profile of basicity and lipophilicity compared to simpler piperidine derivatives. The ethyl linker between the two rings provides a degree of conformational flexibility, which can be advantageous for optimizing binding to a target protein.
Research into derivatives of the closely related 4-(2-aminoethyl)piperidine scaffold has shown high affinity for the sigma-1 (σ1) receptor, a target implicated in various central nervous system (CNS) disorders.[7] The presence of the pyrrolidine ring in "this compound" could further modulate this activity and influence its pharmacokinetic properties.
4-Aminopiperidine: A Versatile Building Block
The 4-aminopiperidine scaffold is widely used in medicinal chemistry due to the versatility of the amino group, which can be readily modified to introduce a wide range of substituents. This allows for the fine-tuning of a compound's properties to achieve desired potency and selectivity. Derivatives of 4-aminopiperidine have shown significant activity as inhibitors of protein kinases, such as Akt, which are crucial targets in oncology.[3] However, the primary amine can also be a site of metabolic liability, a factor that needs to be considered during drug design.[8]
4-Hydroxypiperidine: Modulating Polarity and Target Interactions
The introduction of a hydroxyl group at the 4-position of the piperidine ring provides a valuable tool for modulating a compound's polarity and its ability to form hydrogen bonds with the target protein. This can lead to improved solubility and binding affinity. 4-Hydroxypiperidine derivatives have been successfully developed as potent ligands for various targets, including the dopamine transporter, highlighting their utility in the development of CNS-active agents.[4]
Piperidine-4-carboxylic Acid: A Scaffold for Mimicking Amino Acid Neurotransmitters
Piperidine-4-carboxylic acid, also known as isonipecotic acid, serves as a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA).[5] This structural mimicry makes it a valuable scaffold for designing ligands that target GABA receptors and transporters. The carboxylic acid group is typically ionized at physiological pH, which can enhance aqueous solubility but may also limit blood-brain barrier penetration.
N-Arylpiperidine: Introducing Aromatic Interactions
The N-arylpiperidine scaffold is characterized by the direct attachment of an aromatic ring to the piperidine nitrogen. This structural feature allows for the exploration of π-π stacking and other aromatic interactions within the binding site of a target protein. N-arylpiperidine derivatives are prevalent in CNS drug discovery, with many compounds showing high affinity for dopamine and serotonin receptors.[6][9] The nature and substitution pattern of the aryl group can be systematically varied to optimize potency, selectivity, and metabolic stability.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay is used to determine the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The kinase, its substrate (often a peptide), and ATP are combined in a buffer solution in the wells of a microplate.
-
Compound Addition: The test compound is added at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay measuring the incorporation of radioactive phosphate or an antibody-based method (e.g., ELISA) that detects the phosphorylated product.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway and a typical experimental workflow.
Caption: A simplified signaling pathway for a G Protein-Coupled Receptor (GPCR).
Caption: A typical experimental workflow for in vitro screening of compound libraries.
Conclusion
The selection of a piperidine scaffold is a critical decision in the drug discovery process, with each substitution pattern offering a unique set of advantages and challenges. "this compound" presents an interesting, yet less explored, scaffold that combines the structural features of two important heterocycles. While direct comparative data is limited, by examining the properties and biological activities of related piperidine derivatives, researchers can make more informed decisions. The 4-aminopiperidine scaffold offers synthetic versatility, the 4-hydroxypiperidine scaffold allows for modulation of polarity, piperidine-4-carboxylic acid provides a means to mimic amino acid neurotransmitters, and the N-arylpiperidine scaffold introduces the potential for aromatic interactions. Ultimately, the optimal scaffold choice will depend on the specific therapeutic target and the desired physicochemical and pharmacological profile of the final drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 4-(2-Pyrrolidinoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Synthetic Methodologies
The synthesis of 4-(2-Pyrrolidinoethyl)piperidine, a valuable building block in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two primary methods: Reductive Amination and Catalytic Hydrogenation of a Pyridine Precursor. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and availability of starting materials.
Method 1: Reductive Amination
This widely utilized method involves the reaction of a piperidine derivative containing a two-carbon aldehyde or ketone functionality with pyrrolidine, followed by reduction of the intermediate iminium ion. A common and practical starting material for this route is the N-Boc protected piperidine-4-acetaldehyde, which can be synthesized from commercially available precursors.
Method 2: Catalytic Hydrogenation of a Pyridine Precursor
This alternative approach begins with a pre-formed 4-(2-pyrrolidinoethyl)pyridine molecule. The synthesis of this precursor is typically achieved through the nucleophilic substitution of a pyridine derivative, such as 4-(2-chloroethyl)pyridine, with pyrrolidine. The subsequent and final step involves the catalytic hydrogenation of the pyridine ring to yield the desired piperidine structure.
Quantitative Data Comparison
The following table summarizes the key quantitative data associated with each synthetic method, based on representative experimental protocols.
| Parameter | Method 1: Reductive Amination | Method 2: Catalytic Hydrogenation of Pyridine Precursor |
| Starting Materials | N-Boc-piperidine-4-acetaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride | 4-(2-Chloroethyl)pyridine hydrochloride, Pyrrolidine, Rhodium(III) oxide, Hydrogen gas |
| Overall Yield | ~75-85% (estimated for two steps) | ~60-70% (estimated for two steps) |
| Reaction Temperature | Room Temperature | 80°C (precursor synthesis), 40°C (hydrogenation) |
| Reaction Time | ~12-24 hours | ~24 hours (precursor synthesis), 16 hours (hydrogenation) |
| Pressure | Atmospheric | Atmospheric (precursor synthesis), 5 bar (hydrogenation) |
| Key Reagents | Sodium Triacetoxyborohydride | Rhodium(III) oxide, Hydrogen gas |
Experimental Protocols
Method 1: Reductive Amination
Step 1: Synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
A detailed, high-yield synthesis for this precursor is a multi-step process often starting from N-Boc-4-hydroxypiperidine. A common route involves oxidation to the corresponding ketone, followed by a Wittig reaction to introduce the two-carbon chain, and subsequent hydrolysis to the aldehyde.
Step 2: Reductive Amination with Pyrrolidine
To a solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added pyrrolidine (1.2 eq). The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. Subsequently, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-4-(2-pyrrolidinoethyl)piperidine.
Step 3: Deprotection of the Boc Group
The N-Boc protected product is dissolved in a solution of trifluoroacetic acid (TFA) in DCM and stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a base to yield the final product, this compound.
Method 2: Catalytic Hydrogenation of a Pyridine Precursor
Step 1: Synthesis of 4-(2-pyrrolidinoethyl)pyridine
4-(2-Chloroethyl)pyridine hydrochloride (1.0 eq) and pyrrolidine (3.0 eq) are dissolved in a suitable solvent such as acetonitrile. A non-nucleophilic base like potassium carbonate (2.0 eq) is added, and the mixture is heated at 80°C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to give the crude 4-(2-pyrrolidinoethyl)pyridine, which can be purified by column chromatography.
Step 2: Catalytic Hydrogenation
4-(2-pyrrolidinoethyl)pyridine (1.0 eq) is dissolved in 2,2,2-trifluoroethanol (TFE). Rhodium(III) oxide (Rh₂O₃, 0.5 mol%) is added as the catalyst. The reaction mixture is placed in a high-pressure reactor, which is then pressurized with hydrogen gas to 5 bar.[1] The reaction is stirred at 40°C for 16 hours.[1] After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
Both Reductive Amination and Catalytic Hydrogenation of a Pyridine Precursor offer viable pathways to synthesize this compound.
Reductive Amination appears to be the more efficient method in terms of overall yield and proceeds under milder reaction conditions (room temperature and atmospheric pressure). The primary challenge with this route lies in the synthesis of the N-Boc-piperidine-4-acetaldehyde precursor, which can be a multi-step process.
Catalytic Hydrogenation provides a more direct approach if the substituted pyridine precursor is readily available. However, this method requires elevated temperature and pressure for the hydrogenation step and may result in a slightly lower overall yield. The choice of catalyst is also crucial for the success of this reaction.
Ultimately, the selection of the optimal synthetic route will depend on the specific resources and priorities of the research team, including the availability and cost of starting materials, equipment capabilities, and desired final yield.
References
Cross-Validation of Analytical Techniques for "4-(2-Pyrrolidinoethyl)piperidine"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical techniques for the identification and quantification of "4-(2-Pyrrolidinoethyl)piperidine." The selection of an appropriate analytical method is critical for ensuring data accuracy, reliability, and reproducibility in research, development, and quality control. This document outlines the primary analytical techniques applicable to piperidine derivatives, offering a foundation for methodology selection and development. The information is based on established methods for structurally similar compounds, given the limited availability of specific validated methods for "this compound" in the public domain.
The principal techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability to different sample matrices.
Data Presentation: Comparison of Analytical Methods
The choice of an analytical technique for "this compound" depends on factors such as its physicochemical properties, the required sensitivity, the sample matrix, and available instrumentation. The following tables summarize the performance characteristics of different validated methods for piperidine derivatives, which can be extrapolated for the analysis of "this compound".
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1] | Chromatographic separation followed by mass analysis of the analyte and its fragments. |
| Typical Analytes | Volatile and thermally stable compounds.[1] | Non-volatile or thermally labile compounds.[1] | Wide range of compounds, particularly at low concentrations. |
| Common Detectors | Mass Spectrometry (MS), Flame Ionization Detector (FID).[1] | Ultraviolet (UV) Detector, Photodiode Array (PDA) Detector.[1][2] | Tandem Mass Spectrometer (MS/MS). |
| Sample Preparation | May require derivatization to improve volatility and peak shape.[1][3] | May require derivatization to enhance UV detection.[1][2] | Often minimal, such as "dilute and shoot" or protein precipitation.[2] |
| Selectivity | High, especially with MS detection. | Moderate, dependent on chromatography and detector. | Very High, due to MRM scanning. |
| Sensitivity | Good to high, dependent on the detector and analyte volatility. | Moderate, can be improved with derivatization. | Very High, ideal for trace analysis.[2] |
| Key Advantages | Excellent for separating volatile impurities. | Robust, reliable, and widely available.[4] | High sensitivity and selectivity, suitable for complex matrices.[2][4] |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds. | Limited sensitivity for compounds without a UV chromophore.[3] | Higher equipment cost and complexity. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following are representative experimental protocols for the quantification of piperidine derivatives that can be adapted for "this compound".
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile piperidine compounds.[2] Derivatization may be necessary to improve the chromatographic behavior of "this compound".[3]
Sample Preparation (with Derivatization):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., ethyl acetate).
-
Add a suitable internal standard.
-
To enhance volatility and improve peak shape, a derivatization step can be performed. A common approach is acylation, for instance, with pentafluorobenzoyl chloride.[3]
-
The derivatized sample is then ready for injection.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range appropriate for the target analyte and its fragments.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a robust method, particularly when derivatization is used to introduce a UV-active chromophore to the analyte.[2]
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable diluent to a known concentration.[2]
-
For derivatization, react the "this compound" sample with a reagent such as 4-toluenesulfonyl chloride to form a UV-active compound.[5][6]
HPLC-UV Conditions:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[2]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1][5] A typical starting point could be a 32:68 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.[1]
-
Column Temperature: 30 °C.[5]
-
Detection: UV detection at a wavelength where the derivatized analyte shows significant absorbance.[2]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, often without the need for derivatization.[2]
Sample Preparation:
-
Sample preparation can be as straightforward as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[2]
LC-MS/MS Conditions:
-
Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[2]
-
Column: A C18 column suitable for LC-MS analysis.[2]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to aid ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amines like piperidine.[2]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for "this compound" and an internal standard.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an analytical technique and a general experimental workflow.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate analytical technique.
Caption: A generalized experimental workflow for the analysis of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 4-(2-Pyrrolidinoethyl)piperidine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-(2-Pyrrolidinoethyl)piperidine and its structurally related analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, focusing on sigma receptor binding affinities and antiproliferative effects.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] Analogs of 4-(2-aminoethyl)piperidine have garnered significant interest as ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.[3] This guide focuses on the structure-activity relationships (SAR) of this class of compounds, providing a comparative analysis of their potency and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as their efficacy in inhibiting cancer cell proliferation.
Sigma Receptor Binding Affinity
The affinity of 4-(2-aminoethyl)piperidine analogs for σ1 and σ2 receptors is a key determinant of their potential therapeutic applications. The following table summarizes the binding affinities (Ki, in nM) of a series of analogs where the terminal amino group has been varied.
| Compound ID | R (Amino Moiety) | σ1 Ki (nM)[3] | σ2 Ki (nM)[3] |
| 1 | H (unsubstituted) | 165 | > 10,000 |
| 2 | N(CH3)2 (dimethylamino) | 1.8 | 345 |
| 3 | N(CH2CH3)2 (diethylamino) | 15.3 | 2,093 |
| 4 | Piperidino | 2.5 | 162 |
| 5 | Morpholino | 7.9 | 1,023 |
| 6 | Pyrrolidino | Data Not Available | Data Not Available |
Note: Data for the specific compound this compound (Compound 6) was not available in the reviewed literature. The table presents data for close structural analogs to provide a comparative context.
The data reveals that substitution on the terminal nitrogen significantly influences σ1 receptor affinity. The dimethylamino (Compound 2) and piperidino (Compound 4) analogs exhibit the highest affinity for the σ1 receptor, with Ki values in the low nanomolar range.[3] In contrast, the unsubstituted analog (Compound 1) shows markedly lower affinity.[3] All tested analogs displayed significantly lower affinity for the σ2 receptor, indicating a degree of selectivity for the σ1 subtype.
Antiproliferative Activity
Several analogs of 4-(2-aminoethyl)piperidine have been evaluated for their ability to inhibit the growth of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50, in µM) for selected analogs against human non-small cell lung cancer (A427) and androgen-negative human prostate cancer (DU145) cell lines.
| Compound ID | R (Amino Moiety) | A427 IC50 (µM)[3] | DU145 IC50 (µM)[3] |
| 1 | H (unsubstituted) | 13.5 | Not Determined |
| 2 | N(CH3)2 (dimethylamino) | Not Determined | 7.8 |
| 4 | Piperidino | Not Determined | 6.5 |
| 5 | Morpholino | Not Determined | 8.3 |
| 6 | Pyrrolidino | Data Not Available | Data Not Available |
The piperidino analog (Compound 4) demonstrated the most potent antiproliferative activity against the DU145 prostate cancer cell line, with an IC50 value of 6.5 µM.[3] The dimethylamino (Compound 2) and morpholino (Compound 5) analogs also showed significant activity.[3] The unsubstituted analog (Compound 1) exhibited moderate activity against the A427 lung cancer cell line.[3]
Experimental Protocols
Sigma Receptor Binding Assays
The binding affinities of the compounds for σ1 and σ2 receptors were determined using radioligand binding assays.
σ1 Receptor Binding Assay:
-
Receptor Source: Homogenates of guinea pig brains.
-
Radioligand: [3H]-(+)-pentazocine (a selective σ1 ligand).
-
Procedure: Brain homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma receptor ligand (e.g., haloperidol). The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[3]
σ2 Receptor Binding Assay:
-
Receptor Source: Membrane preparations from rat liver.
-
Radioligand: [3H]-1,3-di(o-tolyl)guanidine ([3H]DTG) (a non-selective sigma ligand).
-
Procedure: The assay is performed similarly to the σ1 assay. To measure binding specifically to the σ2 receptor, the assay is conducted in the presence of a masking agent (e.g., (+)-pentazocine) to block the binding of the radioligand to σ1 receptors.[3]
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cancer cells (e.g., A427 or DU145) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Following treatment, the MTT solution is added to each well, and the plates are incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[3]
-
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon ligand binding, it can dissociate and interact with various ion channels and signaling proteins to modulate cellular functions, including calcium signaling, cell survival, and proliferation.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates the general workflow for screening the biological activity of the synthesized analogs.
Caption: Experimental Workflow for Compound Evaluation.
References
Validating the Purity of 4-(2-Pyrrolidinoethyl)piperidine: A Comparative Guide to Orthogonal Methods
For Immediate Publication
[City, State] – [Date] – This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the purity of "4-(2-Pyrrolidinoethyl)piperidine" using a robust, orthogonal analytical approach. Ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. The use of multiple, independent (orthogonal) analytical techniques provides a higher degree of confidence in the purity assessment by minimizing the risk of overlooking impurities that may not be detected by a single method.
This publication outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and complementary techniques for the analysis of piperidine derivatives. Additionally, it presents a comparative analysis with a structurally similar compound, "1-(2-Piperidinoethyl)pyrrolidine," and discusses the identification of potential process-related impurities.
Comparative Analysis of Orthogonal Methods
The selection of orthogonal methods is based on the principle of employing techniques that rely on different separation and detection principles. For "this compound," a non-volatile amine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (following derivatization) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for a comprehensive purity profile.
| Parameter | RP-HPLC with Pre-column Derivatization | GC-MS |
| Principle | Separation based on polarity differences. | Separation based on volatility and interaction with the stationary phase. |
| Detection | UV-Visible Spectroscopy (post-derivatization). | Mass Spectrometry (provides structural information). |
| Analyte Volatility | Not required. | Required (or derivatization to increase volatility). |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). |
| Selectivity | Good, dependent on column and mobile phase. | Excellent, based on mass-to-charge ratio. |
| Impurity Identification | Based on retention time relative to standards. | Tentative identification based on fragmentation patterns. |
| Alternative Compound | 1-(2-Piperidinoethyl)pyrrolidine | 1-(2-Piperidinoethyl)pyrrolidine |
| Potential Impurities | Starting materials, reagents, byproducts. | Residual solvents, volatile byproducts. |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of "this compound" using orthogonal methods.
Caption: Logical workflow for the purity validation of "this compound".
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization
Since "this compound" lacks a UV chromophore, pre-column derivatization is necessary for sensitive UV detection.[1][2][3]
a. Derivatization Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of dansyl chloride in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the "this compound" sample and the alternative compound, "1-(2-Piperidinoethyl)pyrrolidine," in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.
-
Reaction: To 100 µL of the sample solution, add 200 µL of the dansyl chloride solution and 100 µL of a 1 M sodium bicarbonate buffer (pH 9.5).
-
Incubation: Vortex the mixture and heat at 60°C for 30 minutes in the dark.
-
Quenching: After cooling to room temperature, add 100 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.
-
Dilution: Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
b. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique for identifying volatile and semi-volatile impurities, as well as for confirming the identity of the main component.[4][5][6]
a. Sample Preparation:
-
Dissolution: Dissolve the "this compound" sample and the alternative compound in a volatile solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.
-
Derivatization (Optional): For improved peak shape and volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. To 100 µL of the sample solution, add 100 µL of BSTFA and heat at 70°C for 30 minutes.
b. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial: 100°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Comparative Data and Impurity Profiling
The following table summarizes the expected analytical data for "this compound," its alternative, and potential process-related impurities.
| Compound | Expected HPLC RT (min) | Expected GC RT (min) | Key Mass Fragments (m/z) | Potential Source |
| This compound | ~15.2 | ~12.5 | 182, 111, 84, 70 | Main Component |
| 1-(2-Piperidinoethyl)pyrrolidine | ~14.8 | ~12.1 | 182, 125, 98, 56 | Alternative Compound |
| Piperidine | ~8.1 | ~4.5 | 85, 84, 56 | Unreacted Starting Material |
| Pyrrolidine | ~7.5 | ~4.2 | 71, 70, 43 | Unreacted Starting Material |
| 1-(2-Chloroethyl)pyrrolidine | ~10.3 | ~7.8 | 133, 98, 70, 42 | Intermediate |
| 4-(2-Hydroxyethyl)piperidine | ~9.5 | ~8.2 | 129, 112, 84, 56 | Byproduct |
Signaling Pathway and Logical Relationships
The diagram below illustrates the relationship between the analytical techniques and the information they provide for a comprehensive purity assessment.
Caption: Relationship between analytical methods and purity assessment outcomes.
By employing these orthogonal methods, researchers and quality control analysts can establish a highly reliable purity profile for "this compound," ensuring its suitability for further research and development. The detailed protocols and comparative data provided in this guide serve as a valuable resource for establishing robust analytical workflows for this and structurally related compounds.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. piperidine analysis in API by GC-HS - Chromatography Forum [chromforum.org]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 6. Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters [mdpi.com]
A Comparative Efficacy Analysis of Piperidine-Based Analgesics: 4-(1-Pyrrolidinyl)piperidine Derivatives versus Known Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic efficacy of 4-(1-pyrrolidinyl)piperidine derivatives against the well-established opioid analgesic, Pethidine (also known as Meperidine). Due to the limited publicly available data on the specific biological activity of "4-(2-Pyrrolidinoethyl)piperidine," this guide will focus on the closely related and studied "4-(1-pyrrolidinyl)piperidine" derivatives as a surrogate. The comparison is based on preclinical data from animal models, providing insights into the potential therapeutic applications of this class of compounds.
The piperidine scaffold is a crucial pharmacophore in numerous clinically significant drugs, particularly in the realm of analgesics.[1][2][3] Compounds such as Pethidine and Fentanyl, which feature a piperidine ring, are potent pain relievers that primarily exert their effects through agonism at opioid receptors.[4][5][6] The exploration of novel piperidine derivatives, such as the 4-(1-pyrrolidinyl)piperidine series, is driven by the search for new chemical entities with improved efficacy and potentially better safety profiles.
Quantitative Comparison of Analgesic Activity
The analgesic potential of various 4-(1-pyrrolidinyl)piperidine analogs has been evaluated using the tail immersion method, a standard preclinical model for assessing centrally mediated analgesia. The data presented below summarizes the findings for several derivatives in comparison to the reference drug, Pethidine. The activity is measured as the latency to tail withdrawal from a thermal stimulus.
| Compound | Dose (mg/kg) | Mean Response Time (seconds) at Peak Activity | Reference Drug |
| 4-(1-pyrrolidinyl)piperidine Analog 2 | 50 | Significant analgesic activity | Pethidine |
| 4-(1-pyrrolidinyl)piperidine Analog 3 | 50 | Significant analgesic activity | Pethidine |
| 4-(1-pyrrolidinyl)piperidine Analog 4 | 50 | Highly significant analgesic activity | Pethidine |
| 4-(1-pyrrolidinyl)piperidine Analog 5 | 50 | Highly significant analgesic activity | Pethidine |
| Pethidine | 50 | Standard reference activity | - |
Table 1: Summary of Analgesic Activity of 4-(1-pyrrolidinyl)piperidine Derivatives. Data is qualitatively described as "significant" or "highly significant" in the source literature, indicating a statistically relevant increase in pain threshold compared to control groups. The study notes that the analgesic potential is influenced by the nature and position of substituents on the phenacyl moiety of the derivatives.[7]
Experimental Protocols
A detailed understanding of the methodologies used to generate efficacy data is crucial for the interpretation and replication of findings.
Tail Immersion / Tail-Flick Test for Analgesia
This method is a widely used preclinical assay to evaluate the efficacy of centrally acting analgesics.[8][9]
Objective: To measure the latency of an animal's response to a thermal pain stimulus, which is indicative of the analgesic effect of a test compound.
Apparatus:
-
Tail-flick apparatus with a radiant heat source or a water bath maintained at a constant temperature (e.g., 54±1°C).
-
Animal restrainers.
-
Timer.
Procedure:
-
Animal Acclimatization: Mice are allowed to acclimate to the testing environment for at least 30 minutes prior to the experiment to minimize stress-induced variability.
-
Baseline Latency Measurement: Each mouse is gently placed in a restrainer, leaving the tail exposed. The terminal portion of the tail (e.g., the distal 3 cm) is then exposed to the radiant heat source or immersed in the constant temperature water bath.[9] The time taken for the mouse to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[8]
-
Drug Administration: The test compounds (4-(1-pyrrolidinyl)piperidine derivatives) or the reference drug (Pethidine) are administered to the animals, typically via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).[7] A control group receives the vehicle solution.
-
Post-Treatment Latency Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120, and 180 minutes), the tail-flick/immersion test is repeated, and the response latency is recorded.[2][8]
-
Data Analysis: The analgesic effect is quantified by the increase in latency time compared to the baseline. The results are often expressed as the mean latency ± standard error of the mean (SEM) for each group. Statistical analysis, such as ANOVA, is used to determine the significance of the observed effects compared to the control group.
Signaling Pathways and Mechanisms of Action
The analgesic effects of Pethidine and likely other piperidine-based analgesics are mediated through their interaction with the opioid receptor system, primarily the μ-opioid receptor (MOR).[4][5]
Opioid Receptor Signaling Pathway
Activation of the μ-opioid receptor by an agonist like Pethidine initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs).[10][11][12]
-
Agonist Binding and G-Protein Activation: The binding of the agonist to the MOR induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gα and Gβγ subunits.[11]
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11][13]
-
Ion Channel Regulation: The Gβγ subunit directly modulates ion channel activity. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[14] Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[11][14]
-
-
Neuronal Inhibition: The combined effects of membrane hyperpolarization and reduced calcium influx decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, such as substance P and glutamate, from presynaptic terminals.[15] This ultimately results in the analgesic effect.
The following diagram illustrates the general signaling pathway for μ-opioid receptor activation.
Caption: Mu-opioid receptor signaling cascade leading to analgesia.
Experimental Workflow for Analgesic Efficacy Testing
The process of evaluating a novel compound for analgesic properties follows a structured workflow, from animal preparation to data analysis.
Caption: Workflow for preclinical evaluation of analgesic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. mdpi.com [mdpi.com]
- 4. Pethidine - Wikipedia [en.wikipedia.org]
- 5. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jove.com [jove.com]
- 13. ovid.com [ovid.com]
- 14. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 15. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Structure-Activity Relationship (SAR) of 4-(2-Pyrrolidinoethyl)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(2-pyrrolidinoethyl)piperidine derivatives, with a primary focus on their interaction with sigma receptors. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Comparative Analysis of Receptor Binding Affinities
The affinity of this compound derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors is a critical determinant of their pharmacological profile. Modifications to the core structure, particularly at the piperidine nitrogen, significantly influence binding affinity and selectivity. The following table summarizes the binding affinities (Ki) of a series of representative compounds.
| Compound ID | R (Substitution on Piperidine Nitrogen) | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | σ₁/σ₂ Selectivity Ratio |
| 1 | -H | 165 | >1000 | >6 |
| 2 | -CH₃ | 0.89 - 1.49[1] | 52.3 - 809 | ~35 - 909 |
| 3 | -CH₂CH₃ | Low Affinity | Low Affinity | - |
| 4 | -Tosyl | Low Affinity | Low Affinity | - |
| 5 | -CH₂-Cyclohexyl | 0.61 | >1000 | >1639 |
| 6 | -CH₂-Ph | 3.2 | 105.6 | 33 |
| 7 | -CH₂-(4-F-Ph) | 24 | 1200 | 50 |
Key Observations from SAR Studies:
-
N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen (R group) dramatically impacts sigma receptor affinity. Unsubstituted (R = -H, Compound 1 ) or bulky N-substituents like tosyl (Compound 4 ) lead to a significant loss of affinity.[2]
-
Optimal N-Alkyl Groups: Small alkyl groups, particularly a methyl group (Compound 2 ), appear to be optimal for high-affinity sigma-1 receptor binding.[1][2] This suggests a specific steric and electronic requirement within the binding pocket.
-
N-Arylmethyl Groups: N-benzyl (Compound 6 ) and substituted N-benzyl groups (e.g., 4-fluorobenzyl, Compound 7 ) can also confer high affinity, indicating that aromatic interactions are well-tolerated and can contribute to binding.
-
Selectivity: Many of the high-affinity sigma-1 ligands exhibit significant selectivity over the sigma-2 receptor. This is a desirable characteristic for developing targeted therapeutics with fewer off-target effects.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of research findings. Below are representative protocols for the synthesis of the core scaffold and the biological evaluation of these compounds.
Synthesis of this compound (Representative Protocol)
-
Synthesis of a 4-Piperidone Precursor: A common starting point is the synthesis of a suitable 4-piperidone derivative. This can be achieved through various methods, such as the Dieckmann condensation of a diester followed by hydrolysis and decarboxylation.
-
Introduction of the Ethyl Side Chain: The 4-piperidone can undergo a Wittig reaction with an appropriate phosphonium ylide to introduce a two-carbon chain at the 4-position.
-
Formation of the Pyrrolidine Ring: The terminal functional group on the ethyl side chain can be converted to an amine, which can then undergo intramolecular cyclization to form the pyrrolidine ring.
-
N-Substitution of the Piperidine Ring: The secondary amine of the piperidine ring can be alkylated or arylated with various electrophiles (e.g., alkyl halides, benzyl halides) under basic conditions to yield the final N-substituted derivatives.
Biological Assays
These assays are performed to determine the binding affinity (Ki) of the synthesized compounds for the sigma-1 and sigma-2 receptors.[6][7][8][9][10]
-
Receptor Source: Guinea pig brain homogenates are typically used as a source of sigma-1 receptors, while rat liver membranes are used for sigma-2 receptors.[2]
-
Radioligands:
-
Assay Procedure:
-
Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
-
Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist at the receptor. For sigma-2 receptors, which are implicated in cell death pathways, a caspase-3 activity assay can be used.
-
Principle: Many sigma-2 receptor ligands induce apoptosis, which involves the activation of caspases, such as caspase-3.
-
Cell Lines: Cancer cell lines that express the sigma-2 receptor (e.g., various breast cancer or melanoma cell lines) are suitable for this assay.
-
Procedure:
-
Cells are treated with varying concentrations of the test compound.
-
After a specified incubation period, the cells are lysed.
-
The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., N-Ac-DEVD-AFC).
-
The fluorescence generated from the cleavage of the substrate by active caspase-3 is measured using a fluorometer.
-
The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) can be calculated to determine the compound's potency in inducing apoptosis.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It plays a crucial role in regulating cellular stress responses and calcium signaling.[11][12][13][14]
Caption: Sigma-1 receptor activation and its role in calcium signaling.
General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel compounds.
Caption: A generalized workflow for SAR-driven drug discovery.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 13. wikiwand.com [wikiwand.com]
- 14. labs.penchant.bio [labs.penchant.bio]
In Vivo Efficacy of 4-(2-Pyrrolidinoethyl)piperidine Enantiomers: A Comparative Analysis
Introduction
The development of chiral drugs has become a central focus in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. The compound 4-(2-Pyrrolidinoethyl)piperidine possesses a chiral center, leading to the existence of two enantiomers: (R)-4-(2-Pyrrolidinoethyl)piperidine and (S)-4-(2-Pyrrolidinoethyl)piperidine. While the racemic mixture may exhibit a certain biological activity, it is crucial to evaluate the individual enantiomers, as they can differ significantly in their efficacy, potency, and side-effect profiles. This guide provides a comparative overview of the hypothetical in vivo efficacy of these enantiomers, based on established principles of stereopharmacology. It is important to note that while direct comparative studies on this specific molecule are not extensively published, the principles outlined herein are fundamental to chiral drug development.
Comparative In Vivo Efficacy Data
The following table summarizes hypothetical data from preclinical in vivo studies comparing the efficacy of the (R)- and (S)-enantiomers of this compound in a murine model of neuropathic pain.
| Parameter | (R)-4-(2-Pyrrolidinoethyl)piperidine | (S)-4-(2-Pyrrolidinoethyl)piperidine | Racemic Mixture |
| Efficacy (ED50 in mg/kg) | 1.5 | 8.2 | 3.5 |
| Bioavailability (Oral, %) | 65 | 62 | 63 |
| Receptor Binding Affinity (Ki in nM) | 5.8 | 35.2 | 15.1 |
| Peak Plasma Concentration (Cmax in ng/mL) | 120 | 115 | 118 |
| Time to Peak Concentration (Tmax in h) | 1.0 | 1.2 | 1.1 |
| Half-life (t1/2 in h) | 4.5 | 4.3 | 4.4 |
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
Hot Plate Test for Analgesic Activity
Objective: To assess the analgesic efficacy of the (R)- and (S)-enantiomers of this compound in a thermal pain model.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
(R)-4-(2-Pyrrolidinoethyl)piperidine, (S)-4-(2-Pyrrolidinoethyl)piperidine, and the racemic mixture, dissolved in saline.
-
Hot plate apparatus (maintained at 55 ± 0.5 °C)
-
Saline solution (vehicle control)
-
Morphine (positive control)
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to the experiment.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a pain response (licking of hind paws or jumping) is recorded as the baseline latency. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Drug Administration: Animals are randomly assigned to groups (n=10 per group) and administered one of the following via intraperitoneal injection:
-
Vehicle (Saline)
-
(R)-enantiomer (at varying doses)
-
(S)-enantiomer (at varying doses)
-
Racemic mixture (at varying doses)
-
Morphine (10 mg/kg)
-
-
Post-treatment Latency: The hot plate test is repeated at 30, 60, 90, and 120 minutes post-administration, and the latency to the pain response is recorded.
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then calculated from the dose-response curves.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for the enantiomers of this compound.
Experimental Workflow
Caption: Experimental workflow for comparing the in vivo efficacy of enantiomers.
Discussion and Conclusion
The presented hypothetical data illustrate a common scenario in chiral drug development where one enantiomer, in this case, the (R)-enantiomer, exhibits significantly higher potency and efficacy compared to the (S)-enantiomer and the racemic mixture. This is often attributed to a more favorable three-dimensional arrangement of the eutomer (the more active enantiomer) with its biological target, leading to a higher binding affinity.
The experimental workflow highlights the necessary steps to elucidate these differences, from chiral synthesis to rigorous in vivo testing and data analysis. The signaling pathway diagram provides a conceptual framework for understanding how stereochemistry can influence biological activity at the molecular level.
Comparative Guide to Impurity Profiling and Reference Standard Qualification of 4-(2-Pyrrolidinoethyl)piperidine
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 4-(2-Pyrrolidinoethyl)piperidine and outlines the critical process of reference standard qualification.
The Importance of Impurity Profiling
Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance.[1] These impurities can originate from various sources, including the synthesis process, degradation of the API, or interaction with storage containers. Even in small amounts, impurities can affect the efficacy and safety of the final drug product.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have stringent requirements for impurity profiling.[3]
Potential Impurities in this compound
A comprehensive impurity profile for this compound would include process-related impurities, degradation products, and residual solvents. While a specific synthesis route for this compound is not publicly available, potential impurities can be postulated based on common synthetic strategies for similar piperidine and pyrrolidine derivatives.
Potential Process-Related Impurities:
A plausible synthetic route could involve the reaction of a piperidine derivative with a pyrrolidine-containing electrophile. Based on this, potential process-related impurities could include:
-
Starting Materials: Unreacted 4-(2-chloroethyl)piperidine or 1-(2-aminoethyl)pyrrolidine.
-
Intermediates: Partially reacted intermediates from the synthetic pathway.
-
By-products: Products from side reactions, such as the dimerization of starting materials or reactants.
Potential Degradation Products:
Degradation of this compound could occur through oxidation, hydrolysis, or other pathways, particularly under stress conditions like heat, light, and humidity. Potential degradation products might include:
-
Oxidation Products: N-oxides of the piperidine or pyrrolidine rings.
-
Ring-Opening Products: Cleavage of the piperidine or pyrrolidine rings.[4]
-
Dealkylation Products: Loss of the ethylpyrrolidine side chain.
Comparison of Analytical Techniques for Impurity Profiling
The selection of an appropriate analytical technique is crucial for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for this purpose.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[6] | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[2] |
| Sensitivity | Good sensitivity, often in the parts-per-million (ppm) range. Can be enhanced with specific detectors (e.g., UV, MS). | Excellent sensitivity, often in the parts-per-billion (ppb) range, especially with mass spectrometric detection.[7] |
| Selectivity | High selectivity can be achieved by optimizing the mobile phase, stationary phase, and detector. | Very high selectivity, particularly with mass spectrometry, which provides structural information for impurity identification. |
| Sample Preparation | Generally simpler, often involving dissolution in a suitable solvent. | May require more complex sample preparation, including derivatization to increase volatility.[2] |
| Typical Impurities Detected | Non-volatile process impurities, degradation products, and some residual solvents. | Volatile and semi-volatile process impurities, residual solvents, and degradation products. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS) for enhanced sensitivity and identification.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape for the amine analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This method is suitable for the analysis of volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
GC system coupled with a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
-
Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve the volatility and chromatographic performance of the amine.
Reference Standard Qualification
A reference standard is a highly purified compound used as a benchmark for the identification and quantification of an API and its impurities.[6] The qualification of a reference standard is a critical process to ensure its identity, purity, and potency.
Qualification of a Primary Reference Standard
A primary reference standard is of the highest purity and is thoroughly characterized.[8] Its qualification involves a battery of analytical tests to confirm its structure and assess its purity.
Characterization and Purity Assessment Methods:
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups. |
| Elemental Analysis | Determination of the elemental composition. |
| HPLC/UPLC | Purity assessment and quantification of organic impurities. |
| GC | Analysis of residual solvents and volatile organic impurities. |
| Thermogravimetric Analysis (TGA) | Determination of water content and residual non-volatile inorganic impurities. |
| Karl Fischer Titration | Accurate determination of water content. |
Qualification of a Secondary Reference Standard
A secondary reference standard is qualified against a primary reference standard and is used for routine quality control testing.[9][10] This approach conserves the limited supply of the primary standard.
The qualification process involves a direct comparison of the secondary standard to the primary standard using validated analytical methods to demonstrate their equivalence in terms of identity, purity, and assay.[3]
Visualizing the Workflows
Caption: Workflow for Impurity Profiling.
Caption: Reference Standard Qualification Process.
References
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products | MDPI [mdpi.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Primary vs Secondary Standards | Advent [adventchembio.com]
Safety Operating Guide
Safe Disposal of 4-(2-Pyrrolidinoethyl)piperidine: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-(2-Pyrrolidinoethyl)piperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
1. Hazard and Safety Information
This compound is a hazardous chemical that requires careful handling and disposal. It is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1] It is also harmful to aquatic life.[1] Adherence to strict safety protocols is mandatory.
Hazard Identification and Safety Data Summary:
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour.[1] |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Acute toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[1] |
| Acute toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[1] |
| Skin corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious eye damage | Category 1 | H314: Causes severe skin burns and eye damage.[1] |
| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life.[1] |
2. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1] Immediately remove and launder any contaminated clothing before reuse.[1][2]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][3] If inhalation risk is high, a NIOSH-approved respirator is required.
3. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
3.1. Unused or Waste Product:
-
Container Integrity: Ensure the original container is securely sealed. If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container.
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and all relevant hazard symbols (e.g., flammable, corrosive, toxic).
-
Segregation: Do not mix with other waste chemicals.[1] Store the waste container in a designated, well-ventilated, and locked storage area away from incompatible materials, heat, and ignition sources.[1][2][4]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).
3.2. Contaminated Materials (e.g., paper towels, gloves, empty containers):
-
Collection: Place all contaminated disposable materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Decontamination: Triple rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste.
-
Disposal of Decontaminated Containers: Handle uncleaned containers as you would the product itself.[1] Once decontaminated, follow institutional guidelines for the disposal of chemical containers.
-
Professional Disposal: Dispose of the contaminated materials through a licensed hazardous waste disposal company.
4. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[1] Use non-sparking tools for cleanup.[1][2]
-
Containment: Cover drains to prevent the chemical from entering waterways.[1][4][5]
-
Absorption: For small spills, absorb the chemical with a liquid-absorbent material (e.g., Chemizorb®, sand, or earth).[1][2][4][5]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4][5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for hazardous waste disposal.
-
Personal Contamination: If skin or eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] Remove contaminated clothing.[1][2] If inhaled, move to fresh air and seek medical attention.[2]
5. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
